N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Descripción
The exact mass of the compound N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is 300.11100700 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-5-4-6-11(2)15(10)17-16(19)12-7-8-14(22-3)13(9-12)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKRTRUEIUEKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Process Chemistry and Synthesis Pathway of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Executive Summary
The synthesis of highly sterically hindered benzamides represents a well-documented bottleneck in medicinal chemistry and process scale-up. The target molecule, N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide , is formed via the amidation of 4-methoxy-3-nitrobenzoic acid with 2,6-dimethylaniline. This whitepaper provides a comprehensive, field-proven methodology for synthesizing this compound, bypassing the limitations of standard coupling reagents by leveraging a highly efficient acyl chloride intermediate pathway.
Retrosynthetic Analysis & Route Selection
The construction of the amide bond in N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide presents two distinct chemical challenges:
-
Steric Hindrance: The nucleophile, 2,6-dimethylaniline, possesses two ortho-methyl groups. These bulky substituents severely restrict the trajectory of the incoming electrophile, rendering standard active esters (e.g., those formed by HATU or EDC/HOBt) highly inefficient.
-
Electronic Deactivation: 4-Methoxy-3-nitrobenzoic acid [1] contains a strongly electron-withdrawing nitro group meta to the carboxylic acid, which influences the stability and reactivity of the resulting electrophilic species.
Evaluating Synthetic Routes
-
Route A: Direct Coupling (Uronium/Carbodiimide Reagents): While operationally simple, direct coupling with reagents like HATU or EDC often stalls at <50% conversion for 2,6-disubstituted anilines. The bulky tetrahedral intermediate is thermodynamically disfavored.
-
Route B: Acyl Chloride Intermediate (The Gold Standard): Converting the carboxylic acid to an acyl chloride generates a highly reactive, unhindered electrophile. For laboratory and pilot-scale synthesis, oxalyl chloride catalyzed by N,N-dimethylformamide (DMF) is superior to thionyl chloride [2]. Oxalyl chloride operates under milder conditions (0°C to room temperature) and produces only gaseous byproducts (CO, CO₂, HCl), simplifying downstream purification [3].
Mechanistic Insights: The Vilsmeier-Haack Catalytic Cycle
The success of the acyl chloride route relies entirely on the catalytic role of DMF. Oxalyl chloride reacts with trace DMF to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack intermediate). This intermediate rapidly attacks the carboxylic acid, forming a mixed imino-anhydride. Subsequent chloride displacement yields the acyl chloride and regenerates the DMF catalyst [4].
Mechanistic cycle of DMF-catalyzed acyl chloride formation via Vilsmeier-Haack intermediate.
Experimental Methodologies
The following protocols are designed as self-validating systems. The strategic use of vacuum concentration and specific aqueous washes ensures that unreacted starting materials do not contaminate the final product.
Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride
Objective: Convert the stable carboxylic acid [5] into a highly reactive electrophile while preventing over-chlorination or degradation.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading: Suspend 4-methoxy-3-nitrobenzoic acid (10.0 g, 50.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Catalysis: Add N,N-dimethylformamide (DMF, 0.2 mL, ~0.05 eq). The suspension will remain heterogeneous.
-
Activation: Cool the mixture to 0°C using an ice bath. Add oxalyl chloride (6.5 mL, 76.0 mmol, 1.5 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Causality note: Vigorous gas evolution (CO, CO₂, HCl) will occur. The reaction is complete when gas evolution ceases and the solution becomes completely clear and homogeneous (typically 2-3 hours).
-
Crucial Isolation Step: Concentrate the mixture under reduced pressure (rotary evaporator) at 30°C. Do not skip this step. Unreacted oxalyl chloride (boiling point 62–65°C) must be completely removed; otherwise, it will react with the aniline in Step 2 to form highly insoluble oxamide impurities [3]. Co-evaporate twice with anhydrous DCM (2 x 30 mL) to ensure complete removal of residual HCl and oxalyl chloride.
Step 2: Amidation with 2,6-Dimethylaniline
Objective: Couple the sterically hindered aniline with the acyl chloride to form the target benzamide.
-
Preparation: Re-dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in anhydrous DCM (80 mL) and cool to 0°C under nitrogen.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 17.6 mL, 101.4 mmol, 2.0 eq). DIPEA is preferred over triethylamine as it is more sterically hindered, minimizing side reactions.
-
Coupling: Add 2,6-dimethylaniline (6.9 mL, 55.8 mmol, 1.1 eq) dropwise. A color change and slight exotherm are expected.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexanes:Ethyl Acetate 2:1) by quenching a micro-aliquot in methanol (to form the methyl ester of any unreacted acyl chloride).
-
Self-Validating Workup:
-
Wash the organic layer with 1N aqueous HCl (2 x 50 mL). Purpose: Protonates and removes unreacted 2,6-dimethylaniline and DIPEA into the aqueous layer.
-
Wash with saturated aqueous NaHCO₃ (2 x 50 mL). Purpose: Deprotonates and removes any hydrolyzed 4-methoxy-3-nitrobenzoic acid.
-
Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot ethanol or perform silica gel flash chromatography to yield the pure N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide as a crystalline solid.
Step-by-step synthetic workflow from activation to final product purification.
Quantitative Data & Optimization
To underscore the necessity of the acyl chloride route, the following tables summarize comparative coupling data and optimized parameters for this specific transformation.
Table 1: Comparison of Amidation Strategies for Sterically Hindered Anilines
| Coupling Method | Reagents | Reaction Time | Conversion (LC-MS) | Crude Purity |
| Direct Coupling | HATU, DIPEA, DMF | 24 hours | < 45% | Low (High unreacted SM) |
| Direct Coupling | EDC·HCl, HOBt, DCM | 48 hours | < 30% | Low |
| Acyl Chloride (SOCl₂) | SOCl₂ (reflux), DCM | 4 hours | > 90% | Moderate (Thermal degradation) |
| Acyl Chloride (Oxalyl) | (COCl)₂, cat. DMF, DCM | 2 hours | > 98% | High (Clean conversion) |
Table 2: Optimized Reaction Parameters for Acyl Chloride Route
| Parameter | Optimized Value | Causality / Rationale |
| Solvent | Anhydrous DCM | Solubilizes the intermediate imino-anhydride; unreactive to (COCl)₂. |
| Catalyst Loading | 0.05 Equivalents DMF | Sufficient to drive the Vilsmeier-Haack cycle without complicating workup. |
| Base | 2.0 Equivalents DIPEA | Non-nucleophilic base; neutralizes HCl generated during amidation. |
| Temperature (Step 1) | 0°C → 25°C | Controls the exothermic release of gaseous byproducts. |
| Temperature (Step 2) | 0°C → 25°C | Prevents localized heating upon aniline addition, reducing tar formation. |
Analytical Validation & Quality Control
To verify the structural integrity of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide, the following analytical signatures should be confirmed:
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LC-MS (ESI+): Expected [M+H]+ peak at m/z 301.1.
-
¹H NMR (400 MHz, DMSO-d₆):
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The amide proton (-NH) will appear as a broad singlet far downfield (typically δ 9.5 – 10.0 ppm) due to hydrogen bonding and the electron-withdrawing nature of the benzoyl moiety.
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The methoxy group (-OCH₃) will present as a sharp 3H singlet around δ 3.95 ppm [1].
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The two ortho-methyl groups on the aniline ring will appear as a 6H singlet around δ 2.20 ppm, confirming the successful incorporation of the sterically hindered amine.
-
References
The Evolving Landscape of Benzamide Therapeutics: An In-depth Technical Guide to N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide Analogs and Derivatives
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents with applications spanning oncology, infectious diseases, inflammation, and neurological disorders.[1] The core of this guide focuses on a specific, yet highly promising, class of benzamides: N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide and its analogs. The strategic placement of the 2,6-dimethylphenyl group, a 4-methoxy substituent, and a 3-nitro moiety on the benzamide backbone creates a unique chemical entity with significant potential for novel pharmacological activities.
The rationale for focusing on this particular scaffold lies in the synergistic interplay of its constituent parts. The N-(2,6-dimethylphenyl) group is known to enhance the potency of some bioactive molecules by restricting molecular rotation, thereby improving receptor binding.[2] The electron-donating methoxy group and the electron-withdrawing nitro group on the benzoyl ring profoundly influence the molecule's electronic properties and its potential for specific biological interactions.[3][4] This guide will provide a comprehensive exploration of the synthesis, characterization, and potential biological applications of these compounds, offering a technical roadmap for researchers, scientists, and drug development professionals.
Synthetic Strategies and Methodologies: Crafting the Core Scaffold and its Analogs
The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide and its derivatives typically follows a convergent strategy, primarily involving the formation of an amide bond between a substituted benzoic acid and an aniline. The choice of synthetic route is often dictated by the availability of starting materials and the desired purity of the final product.
General Synthesis Workflow
A common and effective method for the synthesis of these benzamide derivatives is the acylation of 2,6-dimethylaniline with a suitably substituted benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic workflow for N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide.
Detailed Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-4-nitrobenzamide (A Close Analog)
Step 1: Preparation of 4-nitrobenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid.
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Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
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Reflux the mixture gently for 2-3 hours until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-nitrobenzoyl chloride.
Step 2: Amide Coupling
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Dissolve 2,6-dimethylaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a separate flask.
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Add a stoichiometric amount of a base, such as pyridine or triethylamine, to the solution.
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Cool the mixture in an ice bath.
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Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled aniline solution with constant stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[5]
Step 3: Work-up and Purification
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Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure N-(2,6-dimethylphenyl)-4-nitrobenzamide.
Self-Validating System Justification: The sequential washing steps in the work-up are crucial for removing unreacted starting materials and byproducts. The final purification by column chromatography and recrystallization ensures the isolation of a highly pure compound, which is essential for accurate biological evaluation. The purity can be confirmed by techniques such as NMR, Mass Spectrometry, and HPLC.
Characterization of Analogs and Derivatives
The structural elucidation and purity assessment of the synthesized compounds are paramount for reliable biological testing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for N-substituted Benzamides |
| ¹H NMR | To determine the number and environment of protons. | Characteristic signals for aromatic protons, methyl groups on the dimethylphenyl ring, the methoxy group, and the amide proton (NH). |
| ¹³C NMR | To determine the number and environment of carbon atoms. | Resonances corresponding to the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the methyl and methoxy groups. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak indicating a high degree of purity. |
Potential Biological Activities and Therapeutic Targets
Based on the structure-activity relationships (SAR) of related benzamide and nitroaromatic compounds, N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide analogs are predicted to exhibit a range of biological activities.
Anticancer Potential
Nitrobenzamide derivatives have been investigated for their anticancer properties, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] Inhibition of PARP can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[1]
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of PARP inhibition by nitrobenzamide derivatives.
Antimicrobial Activity
The presence of a nitro group is a key feature in many antimicrobial agents.[3] The antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within microbial cells, leading to the generation of cytotoxic reactive nitrogen species.[6] These reactive species can cause widespread damage to cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.[6][7]
Anti-inflammatory Effects
Certain benzamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[8]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide analogs, a series of robust and validated in vitro assays are essential.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Add the microbial suspension to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays
To investigate the mechanism of action, specific enzyme inhibition assays are crucial.
General Protocol for Enzyme Inhibition Assay:
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compound in an appropriate assay buffer.
-
Assay Setup: In a microplate, add the enzyme solution and different concentrations of the test compound. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Activity Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence).[9]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive).[2][10]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is not yet established, valuable insights can be drawn from related compounds.
| Structural Modification | Potential Impact on Biological Activity | Rationale |
| Position of the Nitro Group | The position of the nitro group on the benzoyl ring can significantly influence activity. | Altered electronic properties and steric hindrance can affect binding to the target protein.[3] |
| Substituents on the Phenyl Ring | The nature and position of substituents on the N-phenyl ring can modulate potency and selectivity. | Electron-donating or electron-withdrawing groups can alter the overall electronic character of the molecule and its pharmacokinetic properties.[11] |
| Modification of the Methoxy Group | Replacement of the methoxy group with other alkoxy groups or a hydroxyl group can impact activity. | Changes in lipophilicity and hydrogen bonding potential can affect cell permeability and target engagement. |
Conclusion and Future Directions
The N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with the potential for a wide range of biological activities, makes them an attractive area for further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to establish a clear structure-activity relationship. Elucidation of the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds and advancing them through the drug discovery pipeline. The methodologies and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this exciting class of benzamide derivatives.
References
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Singh, K., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports, 13(1), 5537. [Link]
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Zhang, J., et al. (2020). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. New Journal of Chemistry, 44(25), 10186-10192. [Link]
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Costa, C. H., et al. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 16(2), 232. [Link]
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Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]
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Li, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3629-3642. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
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Stark, D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1528. [Link]
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Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. [Link]
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LookChem. (n.d.). N-(2,6-Dimethylphenyl)-4-nitrobenzamide. LookChem. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]
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ChemSrc. (2026). N-(2,6-Dimethylphenyl)-3-nitrobenzamide. ChemSrc. [Link]
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PrepChem. (n.d.). Synthesis of 3,5-Dimethyl-N-[(2-methylphenyl)methyl]-4-nitrobenzamide. PrepChem. [Link]
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PubChem. (n.d.). N-(2,6-dimethylphenyl)-3-nitrobenzamide. PubChem. [Link]
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PubChem. (n.d.). N-(2,6-Dimethylphenyl)-4-nitrobenzamide. PubChem. [Link]
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potential biological targets of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of novel chimeric compounds not merely as a screening exercise, but as an exercise in mechanistic deconstruction. When presented with a molecule like N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide , we are looking at a highly hybridized scaffold. By dissecting its structural moieties, we can rationally predict its polypharmacology and design a self-validating screening cascade to confirm its biological targets.
This technical guide deconstructs the structural rationale behind this compound, proposes its primary biological targets, and outlines the precise, step-by-step experimental workflows required to validate these hypotheses.
Structural Deconstruction & Target Rationale
The architecture of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide can be divided into two distinct, highly privileged pharmacophores.
A. The N-(2,6-dimethylphenyl) Moiety (Xylidide Scaffold)
This moiety is the cornerstone of classic Class Ib antiarrhythmics and local anesthetics (e.g., lidocaine, mexiletine). The 2,6-dimethyl substitution provides steric hindrance that protects the adjacent amide bond from rapid enzymatic hydrolysis while forcing the aromatic ring out of the plane of the amide.
-
Predicted Target: Voltage-Gated Sodium Channels (VGSCs, Nav1.x) . The lipophilic xylidide group drives the molecule into the lipid bilayer, allowing it to access the local anesthetic binding site located on the D4S6 segment of the Nav channel inner pore [4].
B. The 4-Methoxy-3-Nitrobenzamide Core
Benzamides are classically recognized as NAD+ mimics . The amide group forms critical hydrogen bonds with the catalytic residues (e.g., Gly863 and Ser904) of poly(ADP-ribose) polymerases (PARPs) [1], [2]. Furthermore, recent fragment-based drug design (FBDD) campaigns have identified 4-methoxy-3-nitrobenzamide derivatives as potent binders to the ZA loop of the ATAD2 bromodomain , an epigenetic reader frequently overexpressed in cancer [3].
-
Predicted Targets: PARP-1 / PARP-2 and ATAD2 Bromodomain .
Pharmacophore deconstruction of the compound linking structural moieties to biological targets.
Experimental Workflows: A Self-Validating System
To establish a highly trustworthy data package, we must employ orthogonal assays. A protocol is only as good as its internal controls. Below are the step-by-step methodologies designed to prove causality, not just correlation.
Protocol 1: Validation of PARP-1 Inhibition (Colorimetric Assay)
Causality Rationale: To prove the benzamide core mimics NAD+ [2], we use a competitive enzymatic assay. By supplying biotinylated NAD+, active PARP-1 will auto-poly(ADP-ribosyl)ate itself. If our compound successfully competes for the catalytic pocket, biotinylation decreases, resulting in a lower colorimetric signal.
-
Plate Preparation: Coat a 96-well plate with histone proteins (50 µL/well of 1 mg/mL) overnight at 4°C to provide an anchoring substrate for PARP-1.
-
Enzyme Addition: Add 0.5 Units of recombinant human PARP-1 enzyme per well in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Compound Incubation: Add the compound in a 10-point dose-response curve (0.1 nM to 100 µM, 1% DMSO final). Crucial Control: Include a 1% DMSO vehicle control (maximum activity) and a known PARP inhibitor like Olaparib (positive control).
-
Reaction Initiation: Add 50 µM of biotinylated NAD+ and activated DNA (10 µg/mL) to stimulate PARP-1 activity. Incubate at room temperature for exactly 45 minutes.
-
Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash again, then add TMB substrate.
-
Quench & Read: Stop the reaction with 2M H2SO4 and read absorbance at 450 nm using a microplate reader.
Protocol 2: Electrophysiological Profiling of Nav1.5 (Automated Patch-Clamp)
Causality Rationale: Xylidide derivatives exhibit "use-dependent" block—they bind preferentially to the open or inactivated states of the sodium channel. To capture this, we must design a voltage protocol that transitions the channels through these states.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for seal formation.
-
Internal/External Solutions:
-
Internal: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). CsF is used to block outward potassium currents, isolating the inward sodium current.
-
External: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2 , 2 mM CaCl2 , 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol (Use-Dependent Block):
-
Hold the membrane potential at -120 mV for 5 minutes to ensure 100% of channels are in the resting (closed) state.
-
Apply a train of depolarizing pulses to -20 mV at a frequency of 10 Hz.
-
-
Compound Perfusion: Perfuse the compound at 10 µM.
-
Data Analysis: Measure the fractional block of the first pulse (tonic block) versus the 100th pulse (use-dependent block). A true xylidide Nav blocker will show significantly higher inhibition at the 100th pulse.
Tiered biological screening cascade for evaluating the multi-target profile of the compound.
Quantitative Data Presentation
Based on the structure-activity relationships (SAR) of isolated fragments [1], [3], [4], we can project the expected quantitative pharmacological profile of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide. The table below summarizes the predicted inhibitory metrics across the proposed targets.
| Biological Target | Primary Assay Type | Expected IC50 Range | Binding Mechanism / Causality |
| PARP-1 | Colorimetric Enzymatic | 0.5 µM – 5.0 µM | Benzamide core mimics NAD+, competing for the catalytic domain. |
| Nav1.5 (Cardiac) | Patch-Clamp (10 Hz) | 10 µM – 50 µM | Xylidide moiety drives use-dependent pore blockade. |
| ATAD2 | TR-FRET | 1.0 µM – 10.0 µM | 4-methoxy-3-nitrobenzamide acts as a ZA loop anchor [3]. |
| Cellular Apoptosis | Annexin V / PI Flow | > 20 µM | Downstream phenotypic result of PARP/ATAD2 dual inhibition. |
Note: The bulkiness of the 2,6-dimethylphenyl group may sterically hinder deep penetration into the PARP catalytic pocket compared to unsubstituted benzamides, likely shifting the IC50 into the low micromolar rather than nanomolar range.
The Privileged Scaffold: A Comprehensive Technical Guide to Substituted N-Phenylbenzamides in Drug Discovery
Executive Summary & Chemical Rationale
Substituted N-phenylbenzamides (commonly referred to as benzanilides) represent a highly privileged structural motif in modern medicinal chemistry[1]. Characterized by a stable amide linkage connecting two aromatic systems, this scaffold provides a rigid, planar-like geometry that effectively orients diverse functional groups into specific biological target pockets.
As a Senior Application Scientist, I have observed firsthand how subtle substitutions on either the aniline or benzoic acid rings can dramatically shift the pharmacological profile of these compounds. By tuning the electronic and steric properties of the scaffold, researchers can pivot the molecule's application from epigenetic modulation (e.g., cancer therapy and HIV latency reversal) to potent anti-parasitic and antimicrobial agents. This whitepaper systematically deconstructs the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols essential for working with N-phenylbenzamides.
Therapeutic Applications and Mechanistic Pathways
Epigenetic Modulation via Class I HDAC Inhibition
One of the most clinically significant applications of the N-phenylbenzamide scaffold is in the design of Histone Deacetylase (HDAC) inhibitors, such as Entinostat (MS-275)[2]. Unlike hydroxamic acid derivatives (e.g., SAHA/Vorinostat) which act as pan-HDAC inhibitors, 2-amino-N-phenylbenzamides exhibit remarkable selectivity for Class I HDACs (HDAC1, 2, and 3).
The Causality of Selectivity: The ortho-amino group on the aniline ring acts as a highly specific bidentate Zinc-Binding Group (ZBG). The bulky phenyl ring of the benzamide occupies the specific internal cavity (the "foot pocket") present in Class I HDACs but absent in Class II enzymes, driving isoform selectivity[2]. This targeted inhibition prevents the deacetylation of histone tails, leading to chromatin relaxation and the transcription of tumor suppressor genes.
Caption: Mechanism of Action: N-phenylbenzamide-mediated Class I HDAC inhibition and apoptosis.
Anti-Parasitic and Antimicrobial Activity
Substituted N-phenylbenzamides also demonstrate profound efficacy against kinetoplastid parasites (e.g., Trypanosoma brucei) and helminths (e.g., Schistosoma mansoni).
The Causality of Action: In kinetoplastids, bis(2-aminoimidazoline) derivatives of N-phenylbenzamides act as minor groove binders (MGBs) targeting AT-rich mitochondrial DNA (kDNA)[3]. This interaction displaces essential High Mobility Group (HMG)-box proteins, disrupting kDNA function and causing parasite death[3]. For antischistosomal applications, the incorporation of electron-withdrawing functionalities (e.g., CF 3 , NO 2 , Cl) at the ortho or meta positions significantly enhances potency by optimizing lipophilicity (cLogP) and membrane permeability[4].
Estrogen Receptor Modulation
Recent screening has identified specific benzanilide derivatives as selective estrogen receptor modulators (SERMs). Compounds built on this scaffold can selectively inhibit the proliferation of estrogen-dependent breast cancer cells (MCF-7) while remaining innocuous to non-tumorigenic cells[5].
Quantitative Data: Structure-Activity Relationship (SAR) Profiling
To synthesize the vast literature into actionable insights, the following table summarizes the biological activities of key N-phenylbenzamide derivatives across different therapeutic targets.
| Compound Class / Derivative | Primary Target | Key Substitutions | Biological Activity (IC 50 / EC 50 ) | Selectivity / Notes |
| Entinostat (MS-275) | Class I HDACs | ortho-amino, para-pyridyl | HDAC1: ~0.51 μM | High selectivity for HDAC1/3 over HDAC6[2]. |
| Compound 3a (Bisarylimidamide) | Kinetoplastid kDNA | Bis(2-aminoimidazoline) | T. brucei: Sub-micromolar | Strong AT-rich minor groove binding; orally curative[3]. |
| Compound 38 (Antischistosomal) | S. mansoni | meta-CF 3 , para-Cl | Adult worms: ~5 μM | Lower lipophilicity improves oral bioavailability potential[4]. |
| Compound 18 (SERM) | Estrogen Receptor (ERα) | Stilbene scaffold + OH | MCF-7: 5.07 μM | Highly selective against ER-dependent cells; non-toxic to MCF-12A[5]. |
Self-Validating Experimental Methodologies
As scientists, we must rely on protocols that inherently verify their own success. Below are two field-proven methodologies for the synthesis and evaluation of N-phenylbenzamides.
Protocol 1: Microwave-Assisted Synthesis of N-Phenylbenzamides
Traditional amidation using acid chlorides and anilines often suffers from side reactions (e.g., hydrolysis) and requires toxic solvents. We employ a solvent-free, microwave-irradiated protocol using palladium-doped clay[1].
Causality: Microwave irradiation ensures rapid, uniform heating, driving the reaction to completion in minutes rather than hours. The Pd-doped clay acts as a highly efficient, recyclable Lewis acid catalyst, activating the carbonyl carbon while minimizing hazardous waste[1].
Step-by-Step Workflow:
-
Preparation: In a quartz microwave vessel, combine 1.0 mmol of the substituted benzoic acid (or benzoyl chloride) and 1.1 mmol of the substituted aniline.
-
Catalyst Addition: Add 50 mg of Pd-doped clay catalyst. Mix thoroughly to ensure a homogenous solid-state dispersion.
-
Irradiation: Subject the mixture to microwave irradiation (typically 300-400 W) for 2 to 5 minutes.
-
Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3); the complete disappearance of the aniline spot confirms conversion.
-
-
Extraction & Purification: Cool the vessel, extract the product with hot ethanol, and filter to recover the catalyst. Concentrate the filtrate and recrystallize from ethanol/water to yield the pure N-phenylbenzamide.
Protocol 2: Fluorometric In Vitro HDAC Inhibition Assay
To evaluate the epigenetic potential of synthesized derivatives, a fluorometric assay is prioritized over colorimetric methods due to its superior signal-to-noise ratio and sensitivity.
Causality: The assay utilizes a synthetic acetylated peptide substrate coupled to a fluorophore (e.g., AMC). Active HDAC cleaves the acetyl group, allowing a secondary developer enzyme to release the fluorophore. If the N-phenylbenzamide successfully chelates the active-site zinc, deacetylation is blocked, and fluorescence remains quenched.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to working concentrations (0.1 nM to 10 μM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2 ).
-
Assay Setup (96-well plate):
-
Test Wells: 10 μL compound + 15 μL HDAC1 enzyme (purified).
-
Positive Control: 10 μL Entinostat (known inhibitor) + 15 μL enzyme.
-
Background Control (Self-Validation): 10 μL buffer + 15 μL buffer (no enzyme).
-
Vehicle Control: 10 μL DMSO (1%) + 15 μL enzyme.
-
-
Incubation: Incubate at 37°C for 10 minutes to allow compound-enzyme binding.
-
Substrate Addition: Add 25 μL of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells. Incubate at 37°C for 30 minutes.
-
Development & Reading: Add 50 μL of Developer Solution (containing trypsin-like protease and Trichostatin A to stop further HDAC activity). Incubate for 15 minutes at room temperature. Read fluorescence (Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Calculate IC 50 using non-linear regression. The background control must yield negligible fluorescence, and the vehicle control must yield maximum fluorescence to validate the assay run.
Caption: Experimental Workflow: From microwave synthesis to SAR-driven lead optimization.
Conclusion
The N-phenylbenzamide scaffold remains a cornerstone in drug discovery. By understanding the causality between structural substitutions and target engagement—whether chelating zinc in HDACs[2] or binding the minor groove of kDNA[3]—researchers can systematically design highly potent and selective therapeutics. Employing self-validating synthetic and biological protocols ensures that these developmental pipelines remain robust, reproducible, and scientifically rigorous.
References
- Source: National Institutes of Health (nih.gov)
- Source: Journal of Medicinal Chemistry - ACS Publications (acs.org)
- Source: National Institutes of Health (nih.gov)
- Source: PLOS One (plos.org)
- Source: Taylor & Francis (tandfonline.com)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Promising Estrogenic Receptor Modulators: Cytotoxic and Estrogenic Activity of Benzanilides and Dithiobenzanilides | PLOS One [journals.plos.org]
An In-depth Technical Guide to N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is a substituted benzamide featuring a 2,6-dimethylphenyl group attached to the amide nitrogen and a 4-methoxy-3-nitrobenzoyl moiety. The structural motifs present in this molecule, such as the nitroaromatic ring and the sterically hindered aniline derivative, suggest potential for diverse applications, including as a scaffold in drug discovery or as an intermediate in the synthesis of more complex molecular architectures. The electron-withdrawing nitro group and the electron-donating methoxy group on the benzoyl ring, combined with the ortho-dimethyl substitution on the phenyl ring, are expected to impart unique electronic and steric properties to the molecule.
This guide provides a robust theoretical framework for the synthesis and characterization of this compound, enabling researchers to approach its preparation with a solid understanding of the underlying chemistry.
Retrosynthetic Analysis and Synthesis Pathway
The most logical approach to the synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is through the formation of an amide bond between 4-methoxy-3-nitrobenzoic acid and 2,6-dimethylaniline.
Caption: Experimental workflow for the synthesis of the target benzamide.
Step-by-Step Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride (1.1 eq) in the same dry solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
Predicted Physicochemical and Spectroscopic Data
The following data are predicted based on the chemical structure of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide and are intended as a guide for characterization.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 300.31 g/mol |
| Appearance | Likely a yellow to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 150 °C. |
Predicted Spectroscopic Data
-
¹H NMR (in CDCl₃, δ in ppm):
-
Aromatic protons (benzoyl ring): Three protons in the range of 7.5-8.5 ppm.
-
Aromatic protons (dimethylphenyl ring): Three protons in the range of 7.0-7.3 ppm.
-
Methoxy protons (-OCH₃): A singlet at approximately 3.9-4.1 ppm.
-
Methyl protons (-CH₃): A singlet integrating to six protons at approximately 2.2-2.4 ppm.
-
Amide proton (-NH-): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the range of 8.0-9.0 ppm.
-
-
¹³C NMR (in CDCl₃, δ in ppm):
-
Carbonyl carbon (C=O): ~165 ppm.
-
Aromatic carbons: Multiple signals between 110 and 160 ppm.
-
Methoxy carbon (-OCH₃): ~56 ppm.
-
Methyl carbons (-CH₃): ~18 ppm.
-
-
IR (KBr, cm⁻¹):
-
N-H stretch: ~3300-3400 cm⁻¹ (secondary amide).
-
C=O stretch (amide I): ~1650-1680 cm⁻¹.
-
N-O stretch (nitro group): Asymmetric stretch at ~1520-1560 cm⁻¹ and symmetric stretch at ~1345-1385 cm⁻¹.
-
C-O stretch (methoxy group): ~1250 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 301.12.
-
[M+Na]⁺: m/z 323.10.
-
Potential Applications and Research Directions
Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The structural features of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide suggest several potential areas of investigation:
-
Anticancer Research: The nitroaromatic moiety is a known pharmacophore in various anticancer agents. This compound could be evaluated for its cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibition: The amide linkage and aromatic rings provide a scaffold that could potentially interact with the active sites of various enzymes.
-
Precursor for Further Synthesis: The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the synthesis of more complex molecules, including potential drug candidates.
Safety and Handling
As a novel chemical entity, N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide should be handled with care. It is recommended to treat it as a potentially hazardous substance. The starting material, 2,6-dimethylaniline, is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, purification, and characterization of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide. By leveraging established chemical principles and data from its precursors, this document offers valuable insights for researchers venturing into the synthesis and exploration of this and related novel benzamide derivatives. The proposed protocols and predicted data serve as a solid foundation for the practical realization and subsequent investigation of this promising compound.
References
The Nitro Group's Pivotal Role in the Biological Activity of Benzamides: A Technical Guide for Drug Development Professionals
Executive Summary
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of clinically successful drugs. The strategic introduction of a nitro (NO₂) group onto this scaffold is a powerful, albeit complex, tool for modulating biological activity. This technical guide offers an in-depth analysis of the multifaceted role of the nitro group in shaping the therapeutic potential of benzamide derivatives. We will explore its profound impact on the physicochemical properties of the parent molecule, delve into the core mechanism of bioreductive activation, and examine its application-specific roles in antimicrobial, anticancer, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also field-proven experimental insights and protocols to guide future discovery efforts.
Introduction: The Benzamide Scaffold and the Influence of the Nitro Group
The Benzamide Moiety: A Privileged Structure
The benzamide functional group, consisting of a benzene ring attached to an amide, offers a versatile and structurally stable core. Its ability to participate in hydrogen bonding and other non-covalent interactions allows it to bind to a wide variety of biological targets, making it a frequent feature in drug design.
Physicochemical Impact of the Nitro Group: An Electronic "Anchor"
The introduction of a nitro group dramatically alters the electronic landscape of the benzamide molecule.[1] As one of the strongest electron-withdrawing groups, it significantly influences the molecule's properties:
-
Electronic Distribution: The nitro group's strong electron-withdrawing nature modifies the electron density across the aromatic ring and the amide linkage.[2] This can enhance binding affinity to target receptors or enzyme active sites.[1][3]
-
Polarity and Solubility: While moderately polar itself, the nitro group's influence on the overall molecule can affect properties like solubility and membrane permeability, which are critical for pharmacokinetic profiles.[2]
-
Metabolic Stability: The electronic modifications can impact the molecule's susceptibility to metabolic enzymes, potentially altering its half-life and stability.[1]
These fundamental changes are often the first step in transforming a simple benzamide scaffold into a potent therapeutic agent.
The Core Mechanism: Bioreductive Activation
A defining feature of many nitroaromatic drugs, including nitrobenzamides, is their mechanism of action via bioreductive activation.[4] This process effectively turns the nitro group into a prodrug moiety that is selectively activated under specific physiological conditions.[2][5]
The Nitro Group as a Prodrug Moiety
In its native state, the nitro group is relatively stable. However, within biological systems, it can undergo a six-electron reduction, a process catalyzed by a class of enzymes known as nitroreductases (NTRs).[6] This reduction is often more efficient in low-oxygen (hypoxic) environments, a characteristic feature of solid tumors and certain microbial infection sites.[1][2]
The Role of Nitroreductases (NTRs)
NTRs, which are found in both mammalian cells and various microbes, catalyze the reduction of the nitro group to sequentially form nitroso, hydroxylamine, and finally, amine functional groups.[2][6] This multi-step reduction is central to the bioactivation process.[3] There are two main types of NTRs:
-
Type I NTRs (Oxygen-Insensitive): These enzymes perform a two-electron reduction, which is not inhibited by oxygen.[3]
-
Type II NTRs (Oxygen-Sensitive): These enzymes mediate a one-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals.[3]
Generation of Reactive Intermediates and Oxidative Stress
The key to the biological activity lies in the intermediates formed during nitroreduction. The nitroso and hydroxylamine species are highly reactive electrophiles.[1][7] These intermediates, along with the reactive oxygen species (ROS) like superoxide generated by Type II NTRs, can cause widespread cellular damage by reacting indiscriminately with crucial macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[1][2][8]
Therapeutic Applications Modulated by the Nitro Group
The unique properties of the nitro group have been leveraged to develop benzamide derivatives with a range of biological activities.
Antimicrobial Activity
Nitro-containing compounds have long been a part of the antimicrobial arsenal.[1][8] The antimicrobial action of nitrobenzamides is primarily attributed to the reductive activation of the nitro group within the microbial cell, leading to the generation of cytotoxic reactive species that damage cellular components like DNA.[1][8]
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutics.[9] Nitrobenzamide derivatives have shown significant promise, with some acting as potent inhibitors of Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[9] The presence of strong electron-withdrawing groups, such as a nitro group, on the benzamide core is often essential for this potent activity.[9]
| Compound ID | Substitution Pattern | N-Alkyl Chain | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 11 | 3,5-Dinitro | C10 | 0.016 | [10] |
| 12 | 3,5-Dinitro | C12 | 0.016 | [10] |
| 18 | 3-Nitro-5-trifluoromethyl | C12 | 0.016 | [10] |
| A6 | 3,5-Dinitro (N-benzyl) | - | <0.016 | [9] |
| C1 | 3,5-Dinitro (N-(pyridine-2-yl)methyl) | - | <0.016 | [9] |
| 3 | 4-Nitro | C12 | >128 | [10] |
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. The redox indicator Alamar Blue provides a visual endpoint, changing from blue (no growth) to pink (growth).
-
Preparation of Compounds: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase.
-
Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis to each well. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Indicator: Add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Data Analysis: Determine the MIC as the lowest compound concentration that prevents the color change from blue (inhibition) to pink (growth).
Anticancer Activity
The hypoxic environment of solid tumors makes them ideal targets for drugs activated by nitroreductases.[1] Nitrobenzamides can act as hypoxia-activated "warheads," undergoing selective reduction in tumors to release cytotoxic agents.[1][2]
The anticancer effects of nitrobenzamides can be exerted through several mechanisms. The reactive intermediates generated upon reduction can directly cause DNA damage.[2] Additionally, certain nitrobenzamide derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[11] PARP enzymes are critical for repairing single-strand DNA breaks. In cancer cells that already have defects in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of catastrophic DNA damage and cell death, a concept known as synthetic lethality.[11]
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free | [11] |
| 4-Iodo-3-nitrobenzamide | PARP-1 | 1100 | Cell-free | [11] |
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Nitrobenzamide derivatives have also been investigated for their anti-inflammatory properties.[8] Chronic inflammation is linked to numerous diseases, and targeting key inflammatory mediators is a major therapeutic strategy.
Several nitrobenzamides have demonstrated the ability to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). Overproduction of NO by iNOS is a hallmark of inflammatory conditions. Furthermore, these compounds can also downregulate the expression of other critical pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[8] Molecular docking studies suggest that the number and orientation of nitro groups can enhance binding to the iNOS enzyme.[12]
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| 5 | LPS-induced NO Production | 3.7 | RAW 264.7 | |
| 6 | LPS-induced NO Production | 5.3 | RAW 264.7 |
This assay quantifies the production of nitrite, a stable breakdown product of NO, using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the nitrobenzamide compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and iNOS expression. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to quantify the NO production in the samples. Calculate the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrobenzamides is highly dependent on their chemical structure. Key SAR insights include:
-
Impact of Nitro Group Position and Number: The location and quantity of nitro groups are critical. For instance, in antimycobacterial agents, a 3,5-dinitro pattern often confers the highest potency.[9][10] In anti-inflammatory derivatives, the number and orientation of nitro groups can optimize binding to the target enzyme, iNOS. The position also affects mutagenic potential.[13]
-
Influence of Other Substituents: Substitutions on the amide nitrogen or elsewhere on the benzoyl ring significantly influence efficacy. For antimycobacterial activity, the lipophilicity of an N-alkyl chain plays a crucial role, with intermediate lengths showing the best results.[10]
The Double-Edged Sword: Toxicity and Safety Considerations
While the nitro group is a powerful tool for enhancing biological activity, it is not without its challenges. It is often classified as a "structural alert" or toxicophore due to concerns about toxicity.[2][14][15]
Mutagenicity and Genotoxicity Concerns
The same reactive intermediates that confer therapeutic activity can also react with the host's DNA, leading to mutagenicity and genotoxicity.[2][13] The reduction of nitroaromatics to hydroxylamines is a known pathway for initiating carcinogenic activity.[16] This potential for toxicity is a significant hurdle in the clinical development of nitro-containing drugs.[2][14]
The Nitro Group as a "Pharmacophore vs. Toxicophore"
The dual nature of the nitro group means it can be considered both a pharmacophore (a molecular feature necessary for biological activity) and a toxicophore (a group responsible for toxicity).[8][17] The challenge for medicinal chemists is to design molecules that maximize the therapeutic effects of bioreduction while minimizing off-target toxicity and mutagenic potential. This involves a delicate balance of metabolic stability, target selectivity, and controlled activation.[2][7]
Conclusion and Future Perspectives
The nitro group is a versatile and potent functional group in the design of benzamide-based therapeutics. Its strong electron-withdrawing properties and its capacity for bioreductive activation provide a unique mechanistic handle for achieving high potency and, in some cases, selective targeting of diseased tissues. From potent antimycobacterials and hypoxia-activated anticancer agents to novel anti-inflammatory drugs, nitrobenzamides continue to be a promising area of research. Future work will undoubtedly focus on refining the structure of these compounds to enhance their therapeutic index—maximizing efficacy while engineering out the undesirable toxicities associated with the nitro moiety. A deeper understanding of the specific nitroreductases involved in activation and the development of more targeted delivery systems will be key to unlocking the full clinical potential of this important class of molecules.
References
- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. (2025). Benchchem.
- Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. (2025). Benchchem.
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Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). PubMed. [Link]
- Comparing the biological activity of N-(2-chloroacetyl)
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Nitro group: Significance and symbolism. (2025). silo.pub. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). ResearchGate. [Link]
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Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect. [Link]
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Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. [Link]
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Nitro-Group-Containing Drugs. (2018). ACS Publications. [Link]
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Nitro-Group-Containing Drugs. (2019). PubMed. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). PMC. [Link]
-
Bioreduction of the nitro group by nitroreductases (NTR) or others... (n.d.). ResearchGate. [Link]
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). PMC. [Link]
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Oxford Academic. [Link]
-
Nitro reduction as an electronic switch for bioreductive drug activation. (1998). PubMed. [Link]
-
Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. (1996). PubMed. [Link]
-
Bioactivation and hepatotoxicity of nitroaromatic drugs. (2006). PubMed. [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025). ResearchGate. [Link]
-
Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. (n.d.). RSC Publishing. [Link]
-
Mutagenicity of Nitroaromatic Compounds. (2000). ACS Publications. [Link]
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- 5. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
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- 7. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
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- 12. researchgate.net [researchgate.net]
- 13. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effect of Dimethylphenyl Substitution on Benzamide Compounds: A Technical Guide for Drug Development
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the benzamide pharmacophore in hit-to-lead optimization campaigns. Benzamides are highly versatile, serving as the core scaffold for antipsychotics, histone deacetylase (HDAC) inhibitors, and anticonvulsants. However, the true art of structural optimization lies in the precise functionalization of this core.
One of the most impactful modifications is the dimethylphenyl substitution (e.g., 2,6-dimethylphenyl, 2,5-dimethylphenyl, or 2,4-dimethylphenyl). This guide explores the profound steric, electronic, and lipophilic effects of this substitution, detailing the causality behind its pharmacological success, and providing field-proven, self-validating protocols for synthesizing and evaluating these derivatives.
Mechanistic Rationale: The "Why" Behind Dimethylphenyl Substitution
When we replace a simple phenyl ring with a dimethylphenyl group on a benzamide core, we are not merely adding mass; we are fundamentally engineering the molecule's 3D topography and pharmacokinetic profile.
Steric Shielding and Conformational Locking
The most critical effect of ortho-methyl substitution (such as in 2,6-dimethylphenyl) is steric hindrance. The bulky methyl groups clash with the carbonyl oxygen of the amide bond. To relieve this steric strain, the molecule is forced to adopt an orthogonal conformation, where the aromatic ring sits out-of-plane relative to the amide bond.
-
Causality: This "conformational locking" mimics the active 3D geometry required to bind to specific targets, such as voltage-gated sodium channels. By pre-organizing the molecule into its active conformation, we reduce the entropic penalty of binding, thereby drastically increasing target affinity.
Lipophilicity (logP) Enhancement
Adding two methyl groups increases the lipophilicity of the compound. For central nervous system (CNS) indications like epilepsy, achieving an optimal logP is mandatory for blood-brain barrier (BBB) penetration.
Metabolic Stability
Unsubstituted phenyl rings are highly susceptible to cytochrome P450-mediated aromatic hydroxylation, particularly at the ortho and para positions. By occupying these positions with methyl groups, we create a "metabolic shield," prolonging the drug's half-life and improving its oral bioavailability.
Conformational locking mechanism induced by ortho-dimethylphenyl substitution.
Key Therapeutic Applications & Case Studies
The strategic application of dimethylphenyl benzamides spans across multiple therapeutic and agricultural domains.
CNS Disorders: The Ameltolide Paradigm
The quintessential example of 2,6-dimethylphenyl substitution is Ameltolide (LY201116) , chemically known as 4-amino-N-(2,6-dimethylphenyl)benzamide. Developed as an antiepileptic drug, its ortho-methyl groups are strictly responsible for its high potency in the Maximal Electroshock Seizure (MES) test. Research demonstrates that this specific substitution pattern provides a Protective Index (PI) vastly superior to unsubstituted analogs, effectively suppressing seizure spread1 [1].
Antiviral Agents: HIV-1 Inhibition
Moving the methyl groups to the 2,5-positions alters the electronic landscape, opening new therapeutic avenues. The compound AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) was identified through high-throughput screening as a potent anti-HIV-1 agent. The 2,5-dimethylphenyl moiety is crucial for the molecule's ability to specifically impair HIV-1 reverse transcription and cDNA nuclear import, achieving an EC50 of 0.7 μM2[2].
Oncology and Agrochemicals
In oncology, hybridizing coumarin with a benzamide core via a 2,6-dimethylphenyl substitution (e.g., Compound 5j) has yielded potent antiproliferative agents against SK-BR-3 breast cancer cells3 [3]. Similarly, in agrochemistry, 2,4-dimethylphenyl benzamides linked with pyrazole-1,2,4-oxadiazoles exhibit exceptional larvicidal and fungicidal activities against Pyricularia oryzae4 [4].
Quantitative Data Summary
The table below consolidates the structure-activity relationship (SAR) metrics across the discussed therapeutic domains, highlighting the versatility of the dimethylphenyl functionalization.
| Compound Designation | Substitution Pattern | Primary Therapeutic Target | Key Biological Activity Metric |
| Ameltolide (LY201116) | 2,6-dimethylphenyl | Voltage-gated Na+ channels (Epilepsy) | MES ED50 = 31.8 µmol/kg |
| AH0109 | 2,5-dimethylphenyl | HIV-1 Reverse Transcription / cDNA Import | EC50 = 0.7 µM |
| Compound 5j | 2,6-dimethylphenyl | Breast Cancer (SK-BR-3 / MDA-MB-231) | Antiproliferative IC50 (Nanomolar) |
| Compound 12o | 2,4-dimethylphenyl | Agricultural Pathogens (Pyricularia oryzae) | High Larvicidal/Fungicidal Activity |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yields, standard amide coupling reagents (like EDC or HATU) are often insufficient due to the severe steric hindrance of dimethylanilines. As an application scientist, I strongly recommend the acyl chloride activation method to force the coupling reaction to completion.
Protocol A: Synthesis of N-(2,6-dimethylphenyl)benzamides via Acyl Chloride Activation
This protocol is a self-validating system; the visual evolution of gas and precipitate serves as internal checkpoints.
Step 1: Activation of the Carboxylic Acid
-
Suspend 1.0 eq of the substituted benzoic acid in anhydrous dichloromethane (DCM) under an inert N2 atmosphere.
-
Add 1.5 eq of thionyl chloride (SOCl2) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops).
-
Validation Checkpoint: Observe the evolution of SO2 and HCl gas. The suspension will gradually become a clear solution, indicating the successful formation of the highly electrophilic acyl chloride.
-
Concentrate under reduced pressure to remove excess SOCl2.
Step 2: Sterically Hindered Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of 1.1 eq of 2,6-dimethylaniline and 2.0 eq of triethylamine (TEA, acting as an acid scavenger) in DCM.
-
Add the acyl chloride solution dropwise to the aniline mixture at 0°C. Stir at room temperature for 4-6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active aniline spot confirms reaction completion.
Step 3: Workup and Structural Validation
-
Quench with 1N HCl to remove unreacted aniline, wash with saturated NaHCO3, and finally with brine. Dry the organic layer over MgSO4.
-
Recrystallize the crude product from hot ethanol.
-
Analytical Validation: Perform 1H-NMR. The diagnostic amide N-H proton will appear highly deshielded (typically between 9.5–10.5 ppm) due to the orthogonal conformation preventing standard solvent shielding.
Protocol B: In Vivo Maximal Electroshock Seizure (MES) Screening
For evaluating the CNS efficacy of synthesized anticonvulsant candidates.
-
Preparation: Formulate the synthesized benzamide in a vehicle (e.g., 0.5% methylcellulose) for intraperitoneal (i.p.) administration.
-
Administration: Dose adult male mice (20-25g) with varying concentrations (e.g., 10, 30, 100 mg/kg). Include a vehicle negative control and a Phenytoin positive control (Self-validation).
-
Stimulus Application: 30 minutes post-administration, apply an alternating electrical current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observation & Quantification: A compound is deemed active if it completely abolishes the hindlimb tonic extensor component of the seizure. Calculate the ED50 using probit analysis.
Step-by-step workflow for the synthesis and biological validation of benzamides.
Conclusion
The dimethylphenyl substitution is not a mere peripheral decoration; it is a powerful structural tool that dictates the physicochemical and spatial properties of benzamide compounds. By understanding the causality behind steric hindrance, conformational locking, and metabolic shielding, researchers can rationally design highly potent and selective therapeutics across oncology, virology, and neurology.
References
- Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)
- Source: NIH (PMC)
- Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents Source: MDPI URL
- Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole Source: RSC Publishing URL
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04327K [pubs.rsc.org]
Application Note: A Guide to the Cellular Evaluation of N-(2,6-dimethylphenyl)-nitrobenzamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of N-(2,6-dimethylphenyl)-nitrobenzamide derivatives in cell-based assays. While the specific compound N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is not extensively characterized in publicly available literature, this document will focus on the closely related and well-documented class of nitrobenzamide derivatives. The principles and protocols outlined herein are broadly applicable to novel compounds of this class, using N-(2,6-dimethylphenyl)-4-nitrobenzamide as a representative molecule.
Nitrobenzamide derivatives have emerged as a versatile class of small molecules with significant therapeutic potential, particularly in oncology and inflammation.[1] The inclusion of a nitro group can substantially influence the biological activity of the benzamide scaffold.[2] This guide will delve into the mechanistic underpinnings of these compounds and provide detailed protocols for their evaluation in a cellular context.
Part 1: Unraveling the Mechanism of Action
The biological effects of nitrobenzamide derivatives are often attributed to their ability to interact with specific cellular targets. Two of the most prominent mechanisms of action are the inhibition of Poly (ADP-ribose) polymerase (PARP) and the modulation of inflammatory pathways.
PARP Inhibition and Synthetic Lethality in Oncology
A significant area of research for nitrobenzamide derivatives is their potential as anticancer agents through the inhibition of PARP enzymes.[1] PARP-1, in particular, is a key enzyme in the repair of single-strand DNA breaks. In cancer cells that harbor deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[1] The nitro group on the benzamide scaffold can play a crucial role in the molecule's interaction with the enzyme's active site.
Caption: Mechanism of PARP inhibition by nitrobenzamide derivatives.
Modulation of Inflammatory Pathways
Certain nitrobenzamide derivatives have demonstrated potent anti-inflammatory properties.[3] This is often achieved by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO), a pro-inflammatory mediator. Furthermore, these compounds can suppress the expression of other inflammatory molecules such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3]
Part 2: Experimental Protocols for Cellular Characterization
The following section provides detailed, step-by-step protocols for the initial cellular characterization of N-(2,6-dimethylphenyl)-nitrobenzamide derivatives.
General Handling and Compound Preparation
Proper handling and preparation of the test compound are critical for obtaining reproducible results.
-
Solubility Testing: Initially, determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions of small molecules.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., cancer cell lines like A549 or K562)[4]
-
Complete cell culture medium
-
N-(2,6-dimethylphenyl)-nitrobenzamide derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the nitrobenzamide derivative. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Recommendation |
| Cell Line Examples | A549 (lung carcinoma), K562 (chronic myelogenous leukemia), HCT-116 (colon carcinoma)[4][5] |
| Seeding Density | 5,000 - 10,000 cells/well (optimize for each cell line) |
| Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions)[5] |
| Incubation Time | 24, 48, or 72 hours[2] |
Protocol 2: In-Cell PARP Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of the compound on PARP activity within cells.
Principle: This assay measures the accumulation of PAR (poly ADP-ribose) in cells following DNA damage, which is prevented by effective PARP inhibitors.
Caption: Experimental workflow for a cell-based PARP inhibition assay.
Materials:
-
Cells of interest
-
N-(2,6-dimethylphenyl)-nitrobenzamide derivative
-
DNA damaging agent (e.g., H2O2 or MNNG)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates
-
High-content imaging system or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the nitrobenzamide derivative for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent at a pre-determined concentration and incubate for a short period (e.g., 10-15 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear PAR fluorescence intensity.
Data Analysis: Normalize the PAR signal to the number of cells (DAPI signal). Plot the percentage of PARP inhibition against the log of the compound concentration to determine the IC50 value.
Protocol 3: Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]
Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)[3]
-
N-(2,6-dimethylphenyl)-nitrobenzamide derivative
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add the components of the Griess Reagent System to the supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Generate a standard curve using a nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Part 3: Data Interpretation and Troubleshooting
-
Cytotoxicity vs. Specific Activity: It is crucial to assess the compound's cytotoxicity in parallel with its functional activity. A compound that is highly cytotoxic at concentrations where it shows functional activity may have limited therapeutic potential.
-
Off-Target Effects: Be aware of potential off-target effects. If possible, test the compound in counter-screens to assess its selectivity.
-
DMSO Effects: Always include a vehicle control to account for any effects of the solvent on the cells.
-
Assay-Specific Controls: Include appropriate positive and negative controls for each assay to ensure its validity. For example, a known PARP inhibitor can be used as a positive control in the PARP inhibition assay.
References
- BenchChem. (2025).
- BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
-
Akkemik, E., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 126-134. [Link]
-
Guzman, M. L., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(4), 1135-1142. [Link]
- BenchChem. (2025). Preliminary In-Vitro Screening of 3-Nitro-4-phenylmethoxybenzamide: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthetic Protocols and Mechanistic Insights for the Preparation of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The synthesis of sterically hindered benzamides is a critical transformation in medicinal chemistry, particularly in the development of local anesthetics, kinase inhibitors, and specific receptor antagonists. This application note details the optimized synthetic routes for coupling 4-methoxy-3-nitrobenzoic acid with 2,6-dimethylaniline to yield N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide .
Due to the severe steric shielding provided by the two ortho-methyl groups on the aniline, standard carbodiimide coupling reagents (e.g., EDC, DCC) often result in sluggish kinetics and poor yields. To overcome this, we present two highly efficient, self-validating protocols:
-
The Acid Chloride Method (Oxalyl Chloride/DMF): The gold standard for maximum electrophilic activation.
-
The T3P Method (Propylphosphonic Anhydride): A scalable, green alternative that simplifies workup by generating water-soluble byproducts.
Mechanistic Rationale & Strategy
The Steric Challenge
2,6-Dimethylaniline is a notoriously weak nucleophile. The bulky ortho-methyl substituents create a steric penalty that blocks the approach trajectory of the amine nitrogen to standard activated esters (such as OAt or OBt esters). Consequently, the electrophile must be highly reactive to drive the reaction forward.
Method A: Vilsmeier-Haack Activation (Oxalyl Chloride)
Converting the carboxylic acid to an acid chloride is the most direct way to maximize electrophilicity. While thionyl chloride (SOCl₂) is common, it often requires harsh reflux conditions that can degrade sensitive functional groups. Instead, we utilize Oxalyl Chloride catalyzed by N,N-Dimethylformamide (DMF) .
Causality: DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack intermediate). This intermediate rapidly activates the carboxylic acid at 0 °C to room temperature, releasing CO and CO₂ gas. The mild temperature prevents substrate degradation, while the irreversible off-gassing drives the reaction to completion [1].
Method B: Propylphosphonic Anhydride (T3P) Coupling
For process-scale synthesis where corrosive gas generation (HCl, CO) is undesirable, T3P offers an elegant alternative.
Causality: T3P forms a highly reactive mixed anhydride with the carboxylic acid, driven by the thermodynamic stability of the resulting P–O bonds. When paired with a non-nucleophilic base like pyridine or DIPEA, it efficiently couples hindered anilines while generating purely water-soluble phosphonate byproducts, allowing for a simple liquid-liquid extraction workup [2].
Reaction Pathway Visualization
Fig 1. Synthetic workflow for the sterically hindered amide coupling.
Experimental Protocols
Protocol A: Oxalyl Chloride Mediated Synthesis (Method A)
Self-Validating Checkpoint: The cessation of gas evolution visually confirms the complete conversion of the acid to the acid chloride.
Materials:
-
4-methoxy-3-nitrobenzoic acid (1.0 equiv, 10 mmol, 1.97 g)
-
Oxalyl chloride (1.2 equiv, 12 mmol, 1.03 mL)
-
N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic, ~40 µL)
-
2,6-Dimethylaniline (1.1 equiv, 11 mmol, 1.35 mL)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol, 4.35 mL)
-
Anhydrous Dichloromethane (DCM) (40 mL)
Step-by-Step Procedure:
-
Activation: Suspend 4-methoxy-3-nitrobenzoic acid in 20 mL of anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add catalytic DMF. Cool the suspension to 0 °C using an ice bath.
-
Controlled Addition: Add oxalyl chloride dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic release of CO and CO₂, preventing solvent bump.
-
Remove the ice bath and stir at room temperature for 2 hours. The suspension will become a clear, homogeneous solution, indicating complete conversion to the acid chloride.
-
Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and dissolved HCl. Re-dissolve the resulting crude acid chloride in 10 mL of anhydrous DCM.
-
Coupling: In a separate flask, dissolve 2,6-dimethylaniline and DIPEA in 10 mL of DCM. Cool to 0 °C.
-
Add the acid chloride solution dropwise to the aniline mixture. Stir at room temperature for 4–6 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted aniline, followed by brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via recrystallization (EtOH/Water) or silica gel chromatography.
Protocol B: T3P Mediated Synthesis (Method B)
Self-Validating Checkpoint: The absence of an acid peak in LC-MS and complete solubility of byproducts in the aqueous wash confirms successful coupling and workup.
Materials:
-
4-methoxy-3-nitrobenzoic acid (1.0 equiv, 10 mmol, 1.97 g)
-
2,6-Dimethylaniline (1.1 equiv, 11 mmol, 1.35 mL)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv, 15 mmol, ~8.9 mL)
-
Pyridine (3.0 equiv, 30 mmol, 2.42 mL)
-
Ethyl Acetate (EtOAc) (30 mL)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-methoxy-3-nitrobenzoic acid and 2,6-dimethylaniline in 30 mL of EtOAc.
-
Add pyridine to the mixture and stir for 5 minutes at room temperature. Causality: Pyridine acts as both a base to deprotonate the carboxylic acid and a nucleophilic catalyst to facilitate T3P activation.
-
Activation & Coupling: Cool the mixture to 0 °C. Add the T3P solution dropwise.
-
Attach a reflux condenser and heat the reaction to 60 °C for 16 hours. Causality: While T3P works at room temperature for standard amines, the extreme steric hindrance of 2,6-dimethylaniline requires elevated thermal energy to overcome the activation barrier of the mixed anhydride intermediate.
-
Workup: Cool to room temperature. Add water (30 mL) and stir vigorously for 15 minutes to hydrolyze excess T3P into water-soluble phosphoric acids.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate to afford the product in high purity.
Mechanistic Pathway Visualization
Fig 2. Catalytic cycle of DMF in oxalyl chloride-mediated activation.
Quantitative Data & Optimization Summary
The following table summarizes the comparative metrics of both protocols based on standard process chemistry optimization for sterically hindered substrates.
| Parameter | Method A: Oxalyl Chloride / DMF | Method B: T3P / Pyridine |
| Reaction Time | 6 - 8 hours (Total) | 16 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to 60 °C |
| Typical Yield | 85 - 92% | 78 - 85% |
| Byproducts | CO (g), CO₂ (g), HCl (g) | Water-soluble phosphonates |
| Scalability | Moderate (Requires gas scrubbing) | High (Simple liquid extraction) |
| Primary Advantage | Highest reactivity for hindered amines | Green profile, no corrosive gases |
Analytical Characterization (Expected)
To verify the successful synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide, utilize the following analytical markers:
-
LC-MS (ESI+): Expected [M+H]⁺ m/z at approximately 301.1.
-
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad carboxylic acid proton (~12-13 ppm) and the appearance of a sharp singlet for the amide N-H (~7.5-8.0 ppm). The ortho-methyl groups of the aniline ring will appear as a distinct singlet integrating to 6H around 2.2-2.3 ppm. The methoxy group will appear as a sharp singlet integrating to 3H near 3.9-4.0 ppm.
-
FT-IR: Strong carbonyl stretch (Amide I) expected around 1650 cm⁻¹, distinct from the carboxylic acid carbonyl (~1700 cm⁻¹).
References
-
Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Source: Wolfabio Technical Articles (2025) URL: [Link]
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters, American Chemical Society (2011) URL: [Link]
Application Note: Purification of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide via Advanced Recrystallization
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary
The synthesis of highly substituted benzamides, such as N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide , frequently yields crude mixtures contaminated with unreacted starting materials (e.g., 2,6-xylidine, substituted benzoic acids) and regioisomeric byproducts. Achieving pharmaceutical-grade purity requires exploiting the specific thermodynamic solubility profiles of the target molecule.
This application note details a highly optimized, self-validating recrystallization protocol using a binary solvent system (Ethanol/Water). By leveraging the differential dielectric constants of these solvents, researchers can precisely control the nucleation and crystal growth phases, ensuring high-purity crystalline recovery while actively excluding lattice impurities.
Physicochemical Profiling & Causality in Solvent Selection
Before initiating purification, it is critical to analyze the structural properties of the target compound. N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is a bulky, moderately polar molecule. The 2,6-dimethylphenyl moiety imparts significant lipophilicity and steric hindrance, while the amide, methoxy, and nitro groups provide localized polarity and hydrogen-bonding capabilities[1].
Table 1: Physicochemical Properties & Solvation Impact
| Property | Value / Description | Impact on Purification Strategy |
| Molecular Formula | C16H16N2O4 | High carbon count dictates poor aqueous solubility. |
| Molecular Weight | 300.31 g/mol | Moderate size; prone to trapping solvent in the crystal lattice if cooled too rapidly. |
| Key Functional Groups | Amide (-CONH-), Nitro (-NO2), Methoxy (-OCH3) | Enables solubility in polar protic solvents (e.g., Ethanol) via hydrogen bonding. |
| H-Bond Donors | 1 (Amide N-H) | Facilitates intermolecular lattice networks. |
| H-Bond Acceptors | 4 (Amide C=O, Nitro O, Methoxy O) | Strong interaction with protic solvents at elevated temperatures. |
| Optimal Solvent System | Ethanol (Solvent) / Water (Anti-solvent) | Ethanol provides a steep temperature-solubility gradient; Water forces controlled precipitation. |
The Thermodynamic Rationale
Ethanol is a universally preferred solvent for the recrystallization of nitrobenzamides due to its favorable temperature-dependent solubility curve[2]. The compound is highly soluble in boiling ethanol but exhibits low solubility at 0°C. However, to maximize the percent recovery and sharpen the precipitation threshold, water is introduced as an anti-solvent. Water drastically lowers the bulk dielectric compatibility of the solution for the lipophilic 2,6-dimethylphenyl group, forcing the target molecules to self-assemble into a crystal lattice to minimize high-energy interactions with the aqueous environment[3].
Fig 1. Logical decision tree for determining the optimal recrystallization solvent system.
Experimental Protocol: The Ethanol/Water Mixed-Solvent System
This protocol is designed as a self-validating system . Each phase contains a distinct observable endpoint to ensure the operator does not proceed with suboptimal conditions.
Phase 1: Saturation & Dissolution
Causality: Using the absolute minimum volume of hot solvent ensures that the solution is fully saturated at the boiling point. Excess solvent will drastically reduce the final yield by keeping the compound dissolved even at 0°C[4].
-
Transfer the crude N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar or boiling chip.
-
Place the flask on a hot plate and add a minimal volume of absolute ethanol .
-
Heat the mixture to a gentle boil (approx. 78°C).
-
Add hot ethanol dropwise until the solid just dissolves completely.
-
Validation Check: If colored impurities persist, add 1-2% by weight of activated decolorizing charcoal, boil for 2 minutes, and proceed immediately to Phase 2.
Phase 2: Hot Gravity Filtration
Causality: Vacuum filtration cannot be used here. The reduced pressure in a vacuum flask lowers the boiling point of ethanol, causing rapid evaporation and catastrophic premature crystallization of the product inside the filter funnel[4].
-
Pre-warm a stemless glass funnel and fluted filter paper by passing hot ethanol through it.
-
Quickly pour the boiling saturated solution through the fluted filter paper into a clean, pre-warmed receiving Erlenmeyer flask.
-
Rinse the original flask and the filter paper with a few drops of boiling ethanol to ensure complete transfer.
Phase 3: Anti-Solvent Titration & Nucleation
Causality: Adding water forces the solution to its saturation limit (the "cloud point"). Adding a final drop of ethanol re-dissolves the micro-precipitate, ensuring that crystallization occurs slowly upon cooling rather than crashing out instantly as an impure amorphous solid[3].
-
Keep the receiving flask on the heat source to maintain the solution near boiling.
-
Slowly add hot deionized water (anti-solvent) dropwise via a Pasteur pipette while swirling constantly.
-
Continue addition until the solution becomes faintly cloudy and the cloudiness does not dissipate upon swirling (the cloud point).
-
Validation Check: Add exactly 1-2 drops of hot ethanol until the solution just turns clear again.
Phase 4: Crystal Growth & Isolation
Causality: Slow cooling allows the molecules to selectively arrange into a highly ordered, thermodynamically stable crystal lattice. Rapid cooling traps solvent and impurities within the lattice defects.
-
Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation.
-
Allow the flask to cool undisturbed to room temperature (approx. 20-25°C). Do not agitate the flask, as this induces premature, rapid nucleation.
-
Once the flask has reached room temperature and crystal growth is visible, submerge the flask in an ice-water bath (0-5°C) for 15-20 minutes to maximize yield.
-
Collect the crystals via vacuum suction filtration using a Büchner funnel.
-
Wash the filter cake with a minimal volume of ice-cold 30% ethanol/water to remove residual mother liquor without redissolving the product.
-
Dry the crystals under high vacuum until a constant weight is achieved.
Fig 2. Step-by-step recrystallization workflow for benzamide purification.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode when recrystallizing complex substituted benzamides from mixed solvents is oiling out [4]. This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which the solution reaches saturation. Instead of forming a solid crystal lattice, the compound separates as a dense, impure liquid oil.
Corrective Action: If an oil forms during Phase 3 or Phase 4, the self-validating system has failed the thermodynamic check.
-
Reheat the mixture until the oil completely redissolves.
-
Add 1-2 mL of the "good solvent" (Ethanol). This alters the solvent composition, lowering the temperature at which the cloud point occurs.
-
Allow the solution to cool again. If crystallization is still stubborn, introduce a seed crystal of pure N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide, or scratch the inside of the glass flask with a glass stirring rod to provide a nucleation site.
References
-
University of Massachusetts Amherst. "Purification of an Unknown: Recrystallization Protocols." UMass Chemistry Laboratory Manuals. Available at: [Link]
-
University of Wisconsin-Madison. "Recrystallization Techniques and Theory." UW Madison Department of Chemistry. Available at: [Link]
Sources
Application Notes and Protocols: Ibrutinib as a Covalent Chemical Probe for Bruton's Tyrosine Kinase (BTK) Studies
A Note to the Researcher: The initial topic for this guide, "N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide," did not correspond to a known chemical probe for kinase studies in publicly available scientific literature. To provide a scientifically accurate and actionable guide that adheres to the core requirements of the prompt, we have pivoted to a well-characterized and widely used chemical probe: Ibrutinib , a potent and covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This application note will serve as a comprehensive guide to its use in kinase research, reflecting the principles and protocols applicable to the study of covalent kinase inhibitors.
Introduction: Ibrutinib, a First-in-Class Covalent Probe for BTK
Ibrutinib (formerly PCI-32765) is a pioneering small molecule inhibitor that has revolutionized the treatment of various B-cell malignancies.[1][2] Beyond its therapeutic applications, its specific and covalent mechanism of action makes it an invaluable chemical probe for dissecting the roles of Bruton's Tyrosine Kinase (BTK) in cellular signaling pathways.[3][4] BTK is a non-receptor tyrosine kinase belonging to the Tec family, and it is a critical component of the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation, survival, and differentiation.[3][5]
This guide provides a detailed overview of Ibrutinib's mechanism of action and protocols for its application in both biochemical and cellular assays to robustly probe BTK function.
Mechanism of Action: Irreversible Inhibition through Covalent Modification
Ibrutinib's efficacy and utility as a chemical probe are rooted in its covalent and irreversible mode of inhibition. It features an acrylamide "warhead" that acts as a Michael acceptor. This electrophilic group specifically targets the thiol side chain of a non-catalytic cysteine residue (Cys481) located in the ATP-binding site of BTK.[3][6][7]
The inhibition process occurs in two steps:
-
Reversible Binding: Ibrutinib initially binds non-covalently to the ATP pocket of BTK with a specific affinity (Ki).
-
Covalent Bond Formation: Following initial binding, the acrylamide moiety is positioned to react with the nucleophilic thiol of Cys481, forming a stable, irreversible covalent bond.[8] This permanently inactivates the kinase.
This covalent mechanism provides several advantages for a chemical probe:
-
High Potency: The irreversible nature of the binding leads to potent and sustained inhibition of the target kinase.[3]
-
Prolonged Duration of Action: Once bound, the inhibition persists even after the unbound probe is washed away, allowing for durable target engagement studies.
-
Specificity: While not perfectly selective, the requirement of a reactive cysteine at a specific position within the kinase active site contributes to its specificity profile.[5]
dot graph BTK_Signaling_Pathway { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];
} caption: Ibrutinib covalently inhibits BTK, blocking downstream signaling.
Kinase Selectivity Profile
While Ibrutinib is a potent BTK inhibitor, it is not entirely specific. As a chemical probe, understanding its off-target profile is crucial for accurate data interpretation. Ibrutinib can also inhibit other kinases that possess a homologous cysteine in their active site.[9]
| Kinase Target | IC50 (nM) | Type of Inhibition | Key Reference(s) |
| BTK | 0.5 | Covalent, Irreversible | [3] |
| ITK | 10.7 | Covalent, Irreversible | [5] |
| TEC | 2.6 | Covalent, Irreversible | [5] |
| BLK | 0.8 | Covalent, Irreversible | [5] |
| BMX | 1.1 | Covalent, Irreversible | [10] |
| EGFR | 5.6 | Covalent, Irreversible | [11] |
| HER2 (ErbB2) | 9.4 | Covalent, Irreversible | [11] |
| JAK3 | 16.2 | Covalent, Irreversible | [5] |
| CSK | - | Off-target, implicated in cardiotoxicity | [12][13] |
Table 1: Selectivity profile of Ibrutinib against various kinases. IC50 values can vary based on assay conditions. It is recommended to use a more selective second-generation BTK inhibitor like acalabrutinib as a control to delineate BTK-specific effects from off-target effects where possible.
Experimental Protocols
Protocol 4.1: In Vitro BTK Kinase Activity Assay
This protocol describes a luminescent assay to measure the kinase activity of recombinant BTK and determine the IC50 of Ibrutinib. The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Rationale: This assay directly measures the enzymatic activity of BTK by quantifying the amount of ADP produced during the phosphotransferase reaction. It is a fundamental method to determine the biochemical potency of an inhibitor.
Materials:
-
Recombinant human BTK enzyme
-
ADP-Glo™ Kinase Assay kit (includes Kinase Buffer, ADP-Glo™ Reagent, and Kinase Detection Reagent)
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Ibrutinib (dissolved in DMSO)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Ibrutinib in DMSO. A typical starting concentration is 100 µM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In each well of the 384-well plate, add 1 µL of Ibrutinib dilution or DMSO (for control wells).
-
Add 2 µL of BTK enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng range.[14]
-
Pre-incubate the enzyme and inhibitor for 20-30 minutes at room temperature. This pre-incubation step is critical for covalent inhibitors to allow time for the covalent bond to form.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. Final concentrations are typically 25-50 µM ATP and 0.2 mg/mL substrate peptide.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the DMSO control (100% activity) and a high concentration of a known potent inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the Ibrutinib concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.2: Cellular Target Engagement using Western Blot
This protocol assesses the inhibition of BTK activity in a cellular context by measuring the phosphorylation of BTK at an autophosphorylation site (Tyrosine 223).
Rationale: Measuring the phosphorylation status of a kinase or its direct substrate is a reliable method to confirm target engagement and functional inhibition within a cell. A decrease in pBTK (Y223) indicates that Ibrutinib has entered the cell and inactivated its target.[15]
Materials:
-
B-cell lymphoma cell line (e.g., Jeko-1, Mino, or Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Ibrutinib (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pBTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10^6 cells/mL) in a 6-well plate.
-
Treat cells with varying concentrations of Ibrutinib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-pBTK (Y223) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Re-probing for Total BTK:
-
(Optional but recommended) Strip the membrane and re-probe with an anti-total BTK antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Express the results as a percentage of the DMSO-treated control.
-
dot graph Experimental_Workflow { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];
} caption: Workflow for assessing cellular target engagement of BTK by Ibrutinib.
Advanced Application: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the physical binding of a probe to its target inside intact cells.[16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Rationale: This assay provides direct evidence of target engagement. Unlike activity-based assays, it measures the physical interaction between the probe and the target protein, making it a gold-standard for confirming that a compound reaches its intended target in a physiological context.[18]
Brief Protocol Outline:
-
Treatment: Treat intact cells with Ibrutinib or DMSO vehicle control for 1 hour.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble BTK at each temperature point by Western blot or mass spectrometry.
-
Interpretation: A shift in the melting curve to higher temperatures in the Ibrutinib-treated samples compared to the DMSO control indicates target stabilization and thus, direct binding.
Troubleshooting and Considerations
-
Resistance Mutations: Be aware of potential resistance mutations, such as C481S, which ablates the covalent binding site for Ibrutinib and renders it significantly less effective.[19][20][21] This mutation can serve as a negative control in cellular experiments.
-
Off-Target Effects: When interpreting phenotypic data, consider Ibrutinib's off-target activities.[12][22] Compare results with a more selective BTK inhibitor or use genetic knockdowns of BTK to confirm that the observed phenotype is on-target.
-
Covalent Kinetics: Remember that covalent inhibition is time-dependent. Ensure adequate pre-incubation times in biochemical assays to allow for the covalent reaction to proceed.
Conclusion
Ibrutinib is a powerful and well-validated chemical probe for studying BTK biology. Its covalent mechanism of action allows for potent and sustained target inhibition, making it suitable for a wide range of in vitro and cellular assays. By understanding its mechanism, selectivity profile, and proper experimental application, researchers can effectively use Ibrutinib to elucidate the complex roles of BTK in health and disease.
References
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Aalipour, A., & Advani, R. H. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Expert review of anticancer therapy, 14(12), 1387–1398. [Link]
-
Woyach, J. (2020). BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]
-
Lee, J. B., & Gustafson, J. L. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Leukemia & lymphoma, 62(14), 3321–3323. [Link]
-
The ASCO Post. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. American Society of Clinical Oncology. [Link]
-
IMBRUVICA® (ibrutinib) HCP. (2012). Mechanism of Action - WM. Janssen Biotech, Inc. and Pharmacyclics LLC. [Link]
-
Lonsdale, R., & McCoy, A. J. (2020). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. Semantic Scholar. [Link]
-
Crawford, J. J., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 9(4), 935-945. [Link]
-
Lonsdale, R., & McCoy, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(3), 1134-1142. [Link]
-
Toenjes, S. T., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 329-335. [Link]
-
CETSA. (n.d.). CETSA. cetsa.com. [Link]
-
Public Library of Science. (2023). Complete KINOMEscan dataset. Figshare. [Link]
-
Toenjes, S. T., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Publications. [Link]
-
Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(2), 234-243. [Link]
-
CLL Society. (2023). Resistance Mutations in Chronic Lymphocytic Leukemia Patients Treated with Ibrutinib. cllsociety.org. [Link]
-
Regmi, S. C., et al. (2019). Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression. Oncotarget, 10(52), 5433–5444. [Link]
-
Lee, J. B., & Gustafson, J. L. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. [Link]
-
OSTI.GOV. (2020). Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Chen, Y., et al. (2018). BTK Cys481Ser drives ibrutinib resistance via ERK1/2 and protects BTK wild-type MYD88-mutated cells by a paracrine mechanism. Blood, 131(18), 2047-2059. [Link]
-
Lee, J. B., & Gustafson, J. L. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. [Link]
-
ResearchGate. (n.d.). Reported molecular targets of ibrutinib and their associated adverse events. ResearchGate. [Link]
-
Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation. Biochemistry, 57(25), 3564-3575. [Link]
-
Reiff, S. D., et al. (2018). Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL. Blood, 132(10), 1038–1049. [Link]
-
Chaturvedi, S., et al. (2015). Abstract B18: Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. AACR Journals. [Link]
-
Long, M., et al. (2023). Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK. Frontiers in Immunology, 14, 1245598. [Link]
-
Brameld, K. A., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (2025). (PDF) A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. ResearchGate. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Zhang, T., et al. (2018). Development of a Selective Labeling Probe for Bruton's Tyrosine Kinase Quantification in Live Cells. Bioconjugate Chemistry, 29(5), 1739-1745. [Link]
-
Bye, A. P., et al. (2018). Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. Haematologica, 103(12), 2046–2054. [Link]
-
Oncolines B.V. (2024). Case study - BTK inhibitor ibrutinib. Oncolines. [Link]
-
de Rooij, M. F., et al. (2017). Ibrutinib inhibits pre-BCR + B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK. Blood, 129(9), 1182–1193. [Link]
-
Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2687, 135-147. [Link]
-
ResearchGate. (n.d.). Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). ResearchGate. [Link]
-
Andreasson, U., et al. (2015). Targets for Ibrutinib Beyond B Cell Malignancies. Journal of Molecular Signaling, 10, 7. [Link]
-
Sun, B., et al. (2021). The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma. iScience, 24(10), 103203. [Link]
-
Grommes, C., et al. (2017). Ibrutinib Unmasks Critical Role of Bruton Tyrosine Kinase in Primary CNS Lymphoma. Cancer Discovery, 7(9), 1018–1029. [Link]
-
Probes & Drugs. (n.d.). IBRUTINIB (PD003357, XYFPWWZEPKGCCK-GOSISDBHSA-N). probes-drugs.org. [Link]
-
ResearchGate. (n.d.). BTK phosphorylation is minimally affected by ibrutinib treatment in B cells from C481S mice. ResearchGate. [Link]
-
Singh, J., & Kumar, A. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6, 56. [Link]
-
ClinicalTrials.gov. (2016). A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. clinicaltrials.gov. [Link]
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- 22. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Preparation of Stock Solutions of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide for Preclinical Research
Abstract: The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally dependent on the correct preparation of test compound solutions. N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide, a substituted nitroaromatic benzamide, represents a class of molecules with potential significance in drug discovery and chemical biology. Due to its structural characteristics, this compound is predicted to have low aqueous solubility, necessitating the use of an organic solvent to create a concentrated primary stock solution. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound to ensure experimental integrity.
Physicochemical Properties & Solubility Profile
A thorough understanding of a compound's physicochemical properties is the cornerstone of effective stock solution preparation. While specific experimental data for N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is not widely published, we can deduce its expected properties from its chemical structure and data from closely related analogs.
The molecule possesses a rigid benzamide core with several hydrophobic features, including a dimethylphenyl ring and a methoxy group. The presence of a nitro group and amide linkages introduces polarity, but the overall structure suggests poor solubility in aqueous media.[1] Therefore, a polar aprotic solvent is required for initial solubilization.
Table 1: Physicochemical Characteristics of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide and Related Analogs.
| Property | Value (N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide) | Analog Compound & Value | Source |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₄ | N/A | Calculated |
| Molecular Weight | 300.31 g/mol | N/A | Calculated[2] |
| Appearance | Predicted: Off-white to yellow solid | Yellow powder (m-Nitrobenzamide) | [3] |
| Predicted XLogP3 | ~3.8 | 2.7 (N-(2,6-Dimethylphenyl)-4-nitrobenzamide) | [2][4] |
| Hydrogen Bond Donors | 1 | 1 (N-(2,6-Dimethylphenyl)-4-nitrobenzamide) | [5] |
| Hydrogen Bond Acceptors | 4 | 3 (N-(2,6-Dimethylphenyl)-4-nitrobenzamide) | [2][5] |
| Aqueous Solubility | Predicted: Sparingly soluble | Insoluble in water (3-Nitrobenzamide) | [1] |
| Organic Solvent | Predicted: Soluble in DMSO, DMF | Soluble in DMSO, DMF (Benzamide) |[6][7] |
Note: Properties for the target compound are computed or inferred based on structural similarity to analogs. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)
For compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[8][9]
Causality Behind This Choice:
-
High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both hydrophobic and hydrophilic compounds that are otherwise challenging to solubilize.[9]
-
Miscibility with Water: DMSO is miscible with water and most cell culture media in all proportions, which facilitates the dilution of the primary stock to final working concentrations.
-
Assay Compatibility: At very low final concentrations (typically ≤0.5%, ideally ≤0.1%), DMSO is tolerated by most cell lines and in vitro assays.[9]
Critical Considerations:
-
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells, affecting viability, differentiation, and membrane integrity. Therefore, it is imperative to keep the final concentration in assays as low as possible.[9]
-
Vehicle Control: A vehicle control, containing the same final concentration of DMSO as the test conditions, must be included in all experiments to account for any solvent-induced effects.[9]
-
Hygroscopicity: DMSO is hygroscopic and will absorb water from the atmosphere. Use anhydrous or high-purity DMSO and keep containers tightly sealed to maintain solvent integrity.
Mandatory Safety & Handling Precautions
Substituted nitroaromatic compounds should be handled as potentially hazardous materials. Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: All weighing, dissolution, and aliquoting procedures must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of fine powders.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant nitrile gloves. Remember that DMSO can facilitate the absorption of dissolved substances through the skin.[10]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn at all times.
-
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) and unused solutions in accordance with your institution's hazardous chemical waste guidelines.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM primary stock solution in 100% high-purity DMSO.
Materials:
-
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide powder
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Calibrated analytical balance
-
Sterile, amber or light-blocking microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer and/or sonicator water bath
-
Calibrated precision pipettes and sterile tips
Step-by-Step Methodology:
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 300.31 g/mol × 1000 mg/g = 3.00 mg
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass (e.g., 3.00 mg) of the compound powder and carefully transfer it into a sterile, labeled amber microcentrifuge tube.
-
Expert Insight: Using an analytical balance with a readability of at least 0.1 mg is crucial for accuracy. Taring the tube before adding the powder ensures you are weighing only the compound.
-
-
Dissolution:
-
Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the compound.
-
Securely cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[9]
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound does not fully dissolve, proceed to the next step.
-
-
Aiding Dissolution (If Necessary):
-
Sonication: Place the tube in a sonicator water bath for 5-10 minutes.[9] This uses ultrasonic waves to break up solute aggregates.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[9] Do not overheat, as excessive heat can degrade some compounds.
-
Trustworthiness Check: After each step, visually re-inspect for complete dissolution before proceeding. An incompletely dissolved stock solution is a primary source of experimental error.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber tubes.
-
Causality: Aliquoting prevents the degradation that can occur with repeated freeze-thaw cycles.[8][9]
-
Store the aliquots in a desiccated environment at -80°C for long-term stability. For short-term use (less than a week), -20°C may be acceptable.
-
Sources
- 1. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]
- 2. N-(2,3-dimethyl-6-nitrophenyl)-4-methoxybenzamide | C16H16N2O4 | CID 3353835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2,6-Dimethylphenyl)-4-nitrobenzamide | C15H14N2O3 | CID 477704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.co.za [journals.co.za]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
monitoring the reaction progress of benzamide synthesis using thin-layer chromatography
An Application Note on Monitoring Benzamide Synthesis with Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring in Synthesis
In organic synthesis, the ability to accurately and efficiently monitor the progress of a reaction is paramount to achieving high yields and purity. Real-time or near-real-time analysis allows the synthetic chemist to determine the point of reaction completion, identify the formation of byproducts, and optimize reaction conditions. Among the various analytical techniques available, thin-layer chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness, making it an indispensable tool in both academic and industrial research settings. This application note provides a detailed protocol and expert insights for monitoring the synthesis of benzamide from benzoyl chloride and ammonia using TLC.
The synthesis of benzamide, a primary amide, is a fundamental transformation in organic chemistry, often serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The reaction typically proceeds via the nucleophilic acyl substitution of benzoyl chloride with ammonia. While the reaction is generally straightforward, monitoring its progress is crucial to ensure the complete consumption of the starting material, benzoyl chloride, which is highly reactive and can lead to unwanted side reactions if not fully converted.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the TLC-based monitoring process. We will delve into the principles behind the chromatographic separation, provide a step-by-step experimental protocol, and discuss the interpretation of the results, all grounded in established scientific principles and practical laboratory experience.
Principles of Thin-Layer Chromatography in Reaction Monitoring
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). The separation is governed by the polarity of the compounds. In the context of benzamide synthesis, the key components to monitor are the starting material (benzoyl chloride), the product (benzamide), and a potential major byproduct, benzoic acid, which can form from the hydrolysis of benzoyl chloride.
The polarity of these compounds decreases in the following order: Benzoic Acid > Benzamide > Benzoyl Chloride. This difference in polarity is the basis for their separation on a TLC plate. The mobile phase, or eluent, is chosen to provide optimal separation of these components. A more polar eluent will move all compounds further up the plate, while a less polar eluent will result in less movement. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system.
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
By spotting the reaction mixture on a TLC plate at different time points and developing the plate, one can visualize the disappearance of the starting material and the appearance of the product, thereby monitoring the reaction's progress towards completion.
Experimental Protocol: Synthesis and TLC Monitoring of Benzamide
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Benzoyl chloride | Reagent Grade, ≥99% | Sigma-Aldrich |
| Ammonium hydroxide | 28-30% solution | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Ethyl acetate | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| TLC Silica Gel 60 F₂₅₄ Plates | - | MilliporeSigma |
| Glass capillaries | - | - |
| Developing chamber | - | - |
| UV lamp (254 nm) | - | - |
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Synthesis of Benzamide
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.41 g, 10 mmol) in 10 mL of dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated ammonium hydroxide (2 mL, excess) dropwise to the stirred solution. The addition should be done carefully to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
TLC Monitoring Protocol
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a TLC plate.
-
Mark three lanes on the origin line: 'SM' for the starting material (benzoyl chloride), 'C' for a co-spot, and 'R' for the reaction mixture.
-
-
Prepare the Eluent:
-
Prepare a 7:3 mixture of hexane and ethyl acetate in a beaker. This will serve as the mobile phase.
-
Pour the eluent into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation. Cover the chamber with a lid and let it equilibrate for at least 10 minutes.
-
-
Spotting the TLC Plate:
-
Initial Time Point (t=0): Before adding the ammonium hydroxide, use a capillary tube to spot a small amount of the benzoyl chloride solution in DCM onto the 'SM' and 'C' lanes.
-
Reaction Monitoring: After the addition of ammonium hydroxide and at regular intervals (e.g., 15, 30, 60 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it onto the 'R' lane. Also, spot the reaction mixture on top of the starting material spot in the 'C' lane (the co-spot).
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization and Interpretation:
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like benzoyl chloride, benzamide, and benzoic acid will appear as dark spots.
-
Circle the spots with a pencil.
-
Calculate the Rf value for each spot.
-
The reaction is considered complete when the spot corresponding to the starting material (benzoyl chloride) is no longer visible in the 'R' lane.
-
Visualizing Reaction Progress
The following diagram illustrates the expected TLC plate at different stages of the reaction.
Caption: Idealized TLC plates showing the progression of benzamide synthesis over time.
Expected Results and Interpretation
The following table summarizes the expected Rf values for the compounds of interest in a 7:3 hexane:ethyl acetate eluent system. Note that these values can vary slightly depending on the exact conditions (temperature, saturation of the chamber, etc.).
| Compound | Structure | Polarity | Expected Rf Value |
| Benzoyl Chloride | C₇H₅ClO | Low | ~0.8 |
| Benzamide | C₇H₇NO | Medium | ~0.4 |
| Benzoic Acid | C₇H₆O₂ | High | ~0.2 |
-
At t=0: A single spot corresponding to benzoyl chloride should be visible in the 'SM' and 'C' lanes. The 'R' lane will be empty.
-
During the reaction: In the 'R' lane, a new spot corresponding to benzamide will appear with a lower Rf value. The intensity of the benzoyl chloride spot will decrease over time, while the intensity of the benzamide spot will increase. The co-spot lane ('C') will show two distinct spots, confirming the identity of the starting material in the reaction mixture.
-
At completion: The spot corresponding to benzoyl chloride should be completely absent in the 'R' lane, and only the spot for benzamide should be prominent. The presence of a spot with a very low Rf (~0.2) would indicate the formation of benzoic acid due to hydrolysis of benzoyl chloride.
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaky | The sample is too concentrated; the compound is not soluble in the eluent. | Dilute the sample before spotting; choose a more polar eluent system. |
| Rf values are too high or too low | The eluent system is too polar or not polar enough. | Adjust the eluent composition. For higher Rf, increase the proportion of the more polar solvent. For lower Rf, decrease it. |
| Spots are not well-separated | The eluent system is not optimal; the chamber was not properly saturated. | Try a different eluent system (e.g., dichloromethane:methanol); ensure the chamber is properly saturated with solvent vapors before use. |
| No spots are visible | The compounds are not UV-active; the concentration is too low. | Use a different visualization technique (e.g., iodine staining, potassium permanganate stain); concentrate the sample before spotting. |
Conclusion
Thin-layer chromatography is a powerful and accessible technique for monitoring the progress of organic reactions, as demonstrated here for the synthesis of benzamide. By providing a real-time snapshot of the reaction mixture's composition, TLC allows for the determination of reaction completion and the identification of byproducts, ultimately leading to improved reaction outcomes. The protocol and insights provided in this application note serve as a practical guide for researchers to effectively implement TLC in their synthetic workflows, ensuring the efficient and successful synthesis of target molecules.
References
troubleshooting crystallization of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide.
Welcome to the Technical Support Center for the isolation and purification of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide . As a Senior Application Scientist, I have designed this hub to move beyond basic prescriptive steps and address the fundamental thermodynamic and kinetic phenomena that dictate the success or failure of your crystallization workflows.
Executive Summary: The Mechanistic Challenge
Crystallizing N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide presents a unique physicochemical challenge. The molecule features a highly sterically hindered 2,6-dimethylphenyl moiety (which forces the aromatic ring orthogonal to the amide plane) coupled with a strongly polarized 4-methoxy-3-nitrobenzoyl group.
This structural dichotomy results in a high thermodynamic driving force for precipitation but severe kinetic hindrance for ordered crystal lattice integration. Consequently, the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solute separates into a metastable, product-rich emulsion rather than a rigid crystalline suspension[1]. Furthermore, benzamide derivatives are historically notorious for complex polymorphism, often forming metastable, internally stressed lamellar structures under high thermodynamic driving forces[2].
Diagnostic Decision Tree
Figure 1: Decision matrix for diagnosing and resolving benzamide crystallization failures.
Quantitative Solvent Selection Matrix
Selecting the correct solvent system is the primary defense against LLPS and polymorphic impurity. The table below summarizes the thermodynamic compatibility of various systems with this specific benzamide derivative.
| Solvent / Anti-Solvent System | LLPS (Oiling Out) Risk | Polymorph Control | Est. Yield | Mechanistic Rationale |
| Ethanol / Water | Critical | Poor (Metastable) | >85% | High polarity contrast forces the system across the binodal curve before the solubility limit[3]. |
| Ethyl Acetate / Heptane | Low | Excellent | 75–80% | Gradual polarity shift allows precise control within the metastable zone[4]. |
| Toluene (Cooling) | Medium | Good | ~70% | Excellent for purging polar impurities, but requires slow cooling to prevent rapid nucleation. |
| Isopropanol (IPA) | Medium | Moderate | ~80% | Good balance of solubility, but hydrogen bonding can lead to solvent entrapment. |
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns cloudy and forms a sticky, resinous gum at the bottom of the flask upon cooling. How do I force it to crystallize? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The supersaturation has caused the compound to separate into a secondary liquid phase because integration into the crystal lattice is kinetically hindered[1]. This oil phase is highly mobile and acts as an excellent solvent for impurities, which degrades product quality[3].
-
Causality & Fix: You must prevent the system from entering the miscibility gap. Do not crash-cool the solution. Instead, lower the initial solute concentration, switch to an Ethyl Acetate/Heptane system, and introduce crystalline seeds above the cloud point. Seeding provides a low-energy template that allows the system to bypass the high activation energy of primary nucleation.
Q2: I successfully isolated a solid, but the melting point is broad and Differential Scanning Calorimetry (DSC) shows multiple endotherms. What went wrong? A: You have isolated a mixture of polymorphs. Benzamides are the oldest known polymorphic molecular crystals and frequently exhibit complex lamellar intergrowths and twisted morphologies due to internal lattice stress[2].
-
Causality & Fix: Rapid precipitation favors kinetically accessible metastable polymorphs. To isolate the thermodynamically stable form, implement an Ostwald ripening phase. Heat the suspension to just below its dissolution temperature, hold for 2–4 hours, and cool at a strict rate of 0.1 °C/min. This temperature cycling dissolves the smaller, metastable crystals and redeposits the solute onto the larger, stable lattice structures.
Q3: NMR analysis of my crystals shows residual 2,6-dimethylaniline, even after washing. How is it surviving the crystallization? A: 2,6-dimethylaniline is a sterically hindered, weakly basic precursor. If LLPS occurred at any point during your process, the unreacted aniline likely partitioned heavily into the product-rich oil droplets and became physically entrapped within the solid matrix upon spontaneous solidification[1].
-
Causality & Fix: Standard solvent washing cannot remove internal lattice impurities. You must perform an extractive workup prior to crystallization. Wash your organic phase (e.g., Ethyl Acetate) with 0.1 M aqueous HCl. This protonates the 2,6-dimethylaniline, forcing it into the aqueous layer, while the neutral benzamide remains in the organic phase.
Validated Protocol: Seeded Anti-Solvent/Cooling Crystallization
This self-validating protocol is engineered to bypass the LLPS binodal curve and ensure thermodynamic control over the polymorphic outcome.
Phase 1: Dissolution and Clarification
-
Suspend the crude N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide in Ethyl Acetate (5 volumes) .
-
Heat the mixture to 70 °C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Perform a hot polish filtration (using a pre-heated 0.45 µm PTFE filter) to remove insoluble particulates. Rationale: Particulates act as heterogeneous nucleation sites that can trigger the formation of undesired metastable polymorphs.
Phase 2: Anti-Solvent Addition & Seeding 4. Maintain the clarified solution at 70 °C . Slowly charge Heptane (1.5 volumes) dropwise over 30 minutes. 5. Self-Validating Checkpoint: The solution must remain completely clear. If transient cloudiness persists (indicating the onset of LLPS), immediately back-add 0.2 volumes of Ethyl Acetate to return the system to the single-phase region. 6. Cool the solution precisely to 60 °C (the upper limit of the metastable zone). 7. Charge 1–2 wt% of pure crystalline seeds of the desired polymorph. Hold the temperature at 60 °C for 30 minutes to allow the seeds to condition and initiate secondary nucleation.
Phase 3: Controlled Desupersaturation & Isolation 8. Initiate a linear cooling ramp from 60 °C to 5 °C at a strict rate of 0.1 °C/min . Rationale: This slow desupersaturation ensures that crystal growth outpaces primary nucleation, preventing oiling out and ensuring high phase purity. 9. Hold the suspension at 5 °C for 2 hours to maximize yield. 10. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of cold Heptane (5 °C) to displace the mother liquor. 11. Dry the product under vacuum (50 mbar) at 45 °C for 12 hours to prevent solvent entrapment.
References
-
Blagden, N. et al. "Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide". European Synchrotron Radiation Facility (ESRF). Available at: [Link]
-
Kahr, B. et al. "Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal". Angewandte Chemie International Edition, PubMed. Available at:[Link]
-
Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo AutoChem Applications. Available at:[Link]
-
Eslami, F. et al. "Effect of Liquid-Liquid Phase Separation During Crystallization". LUT University Publications. Available at:[Link]
-
Farmacia Journal. "Synthesis, Characterization and Antimicrobial Activity Evaluation of New Agents from Benzamides Class". Available at:[Link]
Sources
identifying and minimizing side products in N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide synthesis
Welcome to the technical support center for the synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to dissect the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and optimize your synthetic strategy. Our focus is on providing robust, field-tested solutions to common issues encountered during this specific amide coupling.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most pressing experimental issues in a direct question-and-answer format. We will diagnose the probable causes for each problem and provide actionable solutions.
Question 1: I am observing very low to no yield of my desired amide product. What are the likely causes?
Low or no yield in this synthesis is the most common challenge and typically points to one of three critical areas: inefficient activation of the carboxylic acid, poor reactivity of the amine, or suboptimal reaction conditions.
Potential Cause A: Incomplete Carboxylic Acid Activation
The conversion of the carboxylic acid (4-methoxy-3-nitrobenzoic acid) to a more reactive species is the crucial first step. If this activation is incomplete, the subsequent reaction with the amine will fail.
-
Using Thionyl Chloride (SOCl₂): Formation of the acyl chloride can be sluggish without proper conditions. Simply mixing the reagents at room temperature is often insufficient.[1] Furthermore, using SOCl₂ at excessively high temperatures can lead to degradation and a dark brown or black reaction mixture, significantly lowering the yield of the desired acyl chloride.[2][3]
-
Using Coupling Reagents (e.g., EDC, DCC): These reagents are highly sensitive to moisture. Any water present in the solvent or on the glassware will consume the coupling agent, leaving the carboxylic acid unactivated.[4]
Potential Cause B: Low Nucleophilicity and Steric Hindrance of the Amine
2,6-dimethylaniline is a sterically hindered amine. The two methyl groups flanking the amino group physically obstruct its approach to the electrophilic carbonyl carbon of the activated acid. This steric hindrance significantly slows down the rate of amide bond formation, allowing side reactions to dominate if conditions are not optimized.[5]
Potential Cause C: Protonation of the Amine (in Acyl Chloride Method)
When using the thionyl chloride method, one equivalent of hydrogen chloride (HCl) is produced for every equivalent of acyl chloride formed.[6] In the absence of a base, this HCl will protonate the 2,6-dimethylaniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and limiting the theoretical maximum yield to 50%.[6]
Solutions & Optimization Strategy:
Your choice of activation method dictates the optimization strategy. The following table compares the two primary approaches for this synthesis.
| Parameter | Method 1: Acyl Chloride via SOCl₂ | Method 2: Coupling Reagent (EDC/HOBt) |
| Key Reagents | 4-methoxy-3-nitrobenzoic acid, SOCl₂, cat. DMF, 2,6-dimethylaniline, Pyridine or Et₃N | 4-methoxy-3-nitrobenzoic acid, 2,6-dimethylaniline, EDC, HOBt, DIPEA |
| Pros | Cost-effective; high reactivity of the acyl chloride intermediate. | Milder conditions; avoids handling SOCl₂; byproducts are often water-soluble (EDC). |
| Cons | Generates corrosive HCl gas; requires an additional base; SOCl₂ is highly moisture-sensitive.[1] | More expensive; potential for N-acylurea side product; requires strictly anhydrous conditions.[5][7] |
| Optimization | 1. Ensure complete conversion to the acyl chloride by refluxing in SOCl₂ or using a catalyst like DMF.[1] 2. Remove excess SOCl₂ under vacuum.[8] 3. Add the amine and a non-nucleophilic base (e.g., pyridine, Et₃N) to scavenge HCl.[6] | 1. Use high-purity, anhydrous solvents and reagents. 2. Add 1-Hydroxybenzotriazole (HOBt) to suppress racemization (if applicable) and improve efficiency. 3. Add reagents in the correct order: carboxylic acid, HOBt, and amine first, followed by EDC. |
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// Path Start -> Activation;
// Activation Branch Activation -> SOCl2_Path [label="SOCl₂ Method"]; Activation -> EDC_Path [label="Coupling Reagent Method"];
SOCl2_Path -> Incomplete_SOCl2 [label="Problem"]; Incomplete_SOCl2 [label="Incomplete Conversion or\nDegradation", shape=parallelogram, fillcolor="#FCE8E6", fontcolor="#202124"]; Incomplete_SOCl2 -> Solution_SOCl2; Solution_SOCl2 [label="Solution: Reflux with SOCl₂,\nuse cat. DMF, remove excess.", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Solution_SOCl2 -> Amine_Issue;
EDC_Path -> Moisture_EDC [label="Problem"]; Moisture_EDC [label="Moisture Deactivated\nReagent", shape=parallelogram, fillcolor="#FCE8E6", fontcolor="#202124"]; Moisture_EDC -> Solution_EDC; Solution_EDC [label="Solution: Use anhydrous\nsolvents and reagents.", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Solution_EDC -> Amine_Issue;
// Amine Branch Amine_Issue -> Protonation [label="Using SOCl₂ Method?"]; Protonation -> Base_Check [label="Yes"]; Base_Check [label="Was a base (e.g., Pyridine)\nadded with the amine?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Check -> No_Base [label="No"]; No_Base [label="Problem: Amine Protonation\nby HCl byproduct.", shape=parallelogram, fillcolor="#FCE8E6", fontcolor="#202124"]; No_Base -> Add_Base; Add_Base [label="Solution: Add 1.1 eq. of\nPyridine or Et₃N.", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];
Base_Check -> Yes_Base [label="Yes"]; Amine_Issue -> Steric_Hindrance [label="No"]; Yes_Base -> Steric_Hindrance;
Steric_Hindrance [label="Problem: Steric Hindrance\nof 2,6-dimethylaniline", shape=parallelogram, fillcolor="#FCE8E6", fontcolor="#202124"]; Steric_Hindrance -> Solution_Hindrance; Solution_Hindrance [label="Solution: Increase reaction\ntime and/or temperature.\nConsider a more reactive\ncoupling agent (e.g., HATU).", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];
}
Question 2: My reaction is messy on TLC, showing multiple side products. What are they and how can I avoid them?
A complex reaction mixture indicates that side reactions are competing with the desired amide bond formation. Identifying these byproducts is key to minimizing them.
Common Side Products and Their Causes:
-
Unreacted 4-methoxy-3-nitrobenzoic acid: This is often the most polar spot on the TLC plate. Its presence is a direct result of incomplete acid activation or hydrolysis of the activated intermediate.
-
Hydrolysis Product: The acyl chloride or activated ester is highly electrophilic and will react readily with any water present. This reaction regenerates the starting carboxylic acid.[3] This is a major issue if non-anhydrous solvents are used.
-
N-acylurea: This byproduct is specific to carbodiimide coupling reagents like EDC and DCC. It forms when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.[5][7] This is particularly problematic when using a sterically hindered or poorly nucleophilic amine, as the slow main reaction gives the rearrangement more time to occur.[7]
-
Symmetric Anhydride: The activated carboxylic acid can react with a second molecule of unactivated carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can complicate the reaction kinetics.[2]
Strategies to Minimize Side Products:
-
Ensure Anhydrous Conditions: This is the single most critical factor. Dry all glassware in an oven, use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle), and run the reaction under an inert atmosphere (Nitrogen or Argon).[3][8]
-
Control Reagent Stoichiometry and Order of Addition:
-
Acyl Chloride Method: Prepare the acyl chloride first, ensure all excess SOCl₂ is removed, then add it to a solution of the amine and a base. Do not mix all reagents at once.[1]
-
EDC/HOBt Method: To minimize N-acylurea formation, pre-mix the carboxylic acid, amine, and HOBt before adding EDC. This ensures the amine is present to trap the highly reactive O-acylisourea intermediate as soon as it forms.
-
-
Maintain Appropriate Temperature:
-
For the acyl chloride addition to the amine, an initial temperature of 0 °C is recommended to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.
-
EDC couplings are typically run at 0 °C to room temperature. Low temperatures can help suppress the N-acylurea rearrangement.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which is the better method for this synthesis: thionyl chloride or a coupling reagent like EDC?
Both methods are viable, but the choice depends on your specific laboratory constraints and scale.
-
The thionyl chloride method is often preferred for larger-scale syntheses due to lower cost. The acyl chloride intermediate is highly reactive, which can be advantageous for overcoming the steric hindrance of 2,6-dimethylaniline. However, it requires careful handling of corrosive reagents and byproducts.
-
The EDC/HOBt method offers milder reaction conditions and is often more convenient for smaller, lab-scale experiments. The water-soluble urea byproduct from EDC simplifies purification compared to the insoluble dicyclohexylurea (DCU) from DCC.[9][10] However, it is more expensive and highly susceptible to N-acylurea formation with this hindered amine.
For initial exploratory work, the EDC/HOBt method may be more straightforward. For scale-up, optimizing the thionyl chloride route is likely more economical.
Q2: What is the role of a catalytic amount of DMF in the thionyl chloride method?
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the conversion of a carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent activating species than SOCl₂ alone.[1] This allows the reaction to proceed under milder conditions (e.g., lower temperature or shorter reaction time).
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective tool.[11] Develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting materials and the expected product. The product amide will typically have an Rf value intermediate between the polar carboxylic acid (which may stick to the baseline) and the less polar amine. By spotting the reaction mixture alongside your starting materials, you can monitor the consumption of reactants and the appearance of the product spot over time.
Q4: My starting materials might be impure. How critical is their purity?
Starting material purity is paramount.[8] Impurities in the 4-methoxy-3-nitrobenzoic acid can lead to the formation of various side products that are difficult to separate from the final product. Similarly, impurities in the 2,6-dimethylaniline can compete in the reaction. It is highly recommended to verify the purity of your starting materials by NMR or melting point and purify them by recrystallization or chromatography if necessary before beginning the synthesis.
Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Optimization may be required based on your specific results.
Protocol 1: Synthesis via the Acyl Chloride Method
-
Acyl Chloride Formation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-3-nitrobenzoic acid (1.0 eq). Under an inert atmosphere (N₂), add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of DMF (1-2 drops).[1] Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess SOCl₂: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate under reduced pressure again.[8]
-
Amide Formation: Dissolve the resulting crude acyl chloride in an anhydrous solvent like Dichloromethane (DCM) or THF. In a separate flask, dissolve 2,6-dimethylaniline (1.0 eq) and pyridine (1.1 eq) in the same anhydrous solvent.[6] Cool the amine solution to 0 °C in an ice bath.
-
Reaction: Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess pyridine and amine), water, and saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via EDC/HOBt Coupling
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq), 2,6-dimethylaniline (1.0 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF or DCM.
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble urea byproduct should be largely removed by the aqueous washes. Purify the crude residue by column chromatography.
References
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Mechanisms and Reactions in Organic Chemistry. (n.d.). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
StudyOrgo.com. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Organic Syntheses. (n.d.). m-NITROBIPHENYL. [Link]
-
MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
-
LookChem. (n.d.). N-(2,6-Dimethylphenyl)-4-nitrobenzamide. [Link]
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stability of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide in DMSO solution.
Introduction
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide in their experiments. While this specific molecule may not have extensive published stability data, this document provides a comprehensive framework for understanding its potential stability in dimethyl sulfoxide (DMSO) solution based on established principles of organic chemistry and best practices in compound management. We will address common questions, troubleshoot potential issues, and provide detailed protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide that might affect its stability in DMSO?
A1: To predict stability, we must analyze the molecule's functional groups for potential liabilities:
-
Benzamide Core: The amide bond is the most significant feature. While generally stable, amides can undergo hydrolysis to form a carboxylic acid and an amine, a reaction catalyzed by strong acids or bases, or even by trace amounts of water over time.[1][2]
-
Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Nitroaromatic compounds can be susceptible to reduction and may exhibit sensitivity to light (photodegradation).[3][4][5]
-
Methoxy Group: The methoxy (ether) group is generally stable and less likely to be a point of degradation under typical storage conditions.
-
Dimethylphenyl Group: The sterically hindered 2,6-dimethyl substitution on the phenyl ring may provide some protection to the amide bond, potentially slowing the rate of hydrolysis compared to unhindered amides.
Q2: How should I prepare my stock solution of this compound in DMSO?
A2: Proper preparation is critical to maximizing stability and ensuring accurate concentrations. Always use high-purity, anhydrous DMSO (≥99.9%) to minimize water content, which is a primary driver of hydrolysis.[6] A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.
Q3: What are the ideal storage conditions for a DMSO stock solution?
A3: To ensure long-term integrity, stock solutions should be stored under conditions that minimize degradation. General best practices are summarized in the table below.[6][7][8] Large-scale studies have shown that compound stability in DMSO decreases significantly over time at room temperature, with a 48% probability of compound loss after one year.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down chemical degradation rates significantly. |
| Container | Amber glass or polypropylene vials with Teflon-lined caps | Prevents photodegradation and leaching of contaminants. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) if possible | Minimizes oxidation and reaction with atmospheric moisture. |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which introduce moisture and can cause compound precipitation or degradation.[6] |
Q4: Can I trust a stock solution that has been stored for several months?
A4: Not without verification. The stability of any given compound in DMSO is variable.[11] Before beginning critical experiments with an aged stock solution, its integrity should be confirmed. This can be done by comparing its analytical profile (e.g., via HPLC-UV or LC-MS) against a freshly prepared standard or a reference sample stored under ideal conditions (e.g., -80°C).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing inconsistent or lower-than-expected activity in my biological assay.
This is a common problem that often points to an issue with the compound stock solution. The flowchart below provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: I see new peaks appearing in my LC-MS analysis of the stock solution over time.
This is a direct indication of compound degradation.
-
Potential Cause 1: Hydrolysis. The amide bond may be breaking. The expected degradation products would be 4-methoxy-3-nitrobenzoic acid and 2,6-dimethylaniline. Check the masses of your new peaks against these calculated molecular weights. Amide hydrolysis is often accelerated by absorbed water in the DMSO.[1][11]
-
Potential Cause 2: Photodegradation. If the solution was exposed to light, the nitroaromatic group may have undergone transformation.[4][12] Photodegradation can lead to a complex mixture of products.
-
Solution: Discard the degraded stock solution. Prepare a fresh stock following the best practices outlined in this guide, paying special attention to using anhydrous DMSO and protecting the solution from light.[6] Consider conducting a formal stability study (Protocol 2) to understand the compound's limitations.
Issue 3: My compound has precipitated out of the DMSO solution.
-
Potential Cause 1: Supersaturation. The initial concentration may be too high for long-term storage, especially if the temperature fluctuates.
-
Potential Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause some compounds to crash out of solution. This is a primary reason for preparing single-use aliquots.[6]
-
Potential Cause 3: Water Contamination. DMSO is hygroscopic. The absorption of water can decrease the solubility of highly non-polar compounds.
-
Solution: Try to re-dissolve the compound by gentle warming (e.g., 37°C) and sonication.[6] If it dissolves, immediately make lower-concentration aliquots for storage. If it does not fully re-dissolve, the effective concentration is unknown, and the stock should be discarded. It is best to prepare a new stock at a lower, more stable concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol details the steps for preparing a reliable, high-quality stock solution.
Caption: Workflow for preparing a DMSO stock solution.
Methodology:
-
Calculate Required Mass: Determine the molecular weight (MW) of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide. Use the formula: Mass (mg) = 10 mM * MW (g/mol) * Volume (L).
-
Weigh Compound: On a calibrated analytical balance, accurately weigh the calculated mass of the solid compound into an appropriate sterile, amber glass vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (≥99.9% purity).[6]
-
Ensure Complete Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain. If necessary, use a brief sonication in a water bath to aid dissolution.[6]
-
Aliquot for Storage: Immediately dispense the stock solution into smaller, single-use aliquots in clearly labeled, amber microcentrifuge tubes or vials.
-
Store Properly: Store the aliquots at -20°C or, for long-term storage, at -80°C.[6] Ensure they are protected from light.
Protocol 2: Short-Term Stability Assessment by LC-MS
This protocol provides a framework to quantitatively assess the stability of your compound under various conditions.
Objective: To determine the percentage of the parent compound remaining after incubation at different temperatures over a 7-day period.
Materials:
-
Freshly prepared 10 mM stock solution (from Protocol 1).
-
Anhydrous DMSO.
-
LC-MS system with a UV detector.
-
Incubators/storage set to -20°C (control), 4°C, and room temperature (RT, ~22°C).
Methodology:
-
Prepare Samples: Dilute the fresh 10 mM stock to 1 mM in DMSO. Prepare at least 4 aliquots in amber vials for each storage condition.
-
Time Zero (T=0) Analysis: Immediately take one aliquot and dilute it to a final concentration of 10 µM in a suitable analysis solvent (e.g., 50:50 acetonitrile:water). Analyze immediately by LC-MS to get the initial peak area of the parent compound. This is your 100% reference value.
-
Incubate Samples: Place the remaining aliquots at their designated storage temperatures: -20°C, 4°C, and RT. Protect all samples from light.
-
Analyze at Time Points: At specified time points (e.g., Day 1, Day 3, Day 7), remove one aliquot from each temperature condition.
-
Sample Preparation & Analysis: Prepare the samples for analysis exactly as in Step 2 and analyze using the same LC-MS method. Record the peak area of the parent compound.
-
Calculate Stability: For each time point and condition, calculate the percent remaining using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Data Presentation:
| Storage Condition | Day 1 (% Remaining) | Day 3 (% Remaining) | Day 7 (% Remaining) |
| -20°C | |||
| 4°C | |||
| Room Temperature |
This structured approach will provide clear, quantitative data on the stability of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide under your specific laboratory conditions, enabling more robust and reproducible science.[13][14]
References
-
Yufeng, L., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-211. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. Available at: [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Available at: [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]
-
Chemistry LibreTexts. (2016). 13.9: Hydrolysis of Amides. Available at: [Link]
-
Kulkarni, M., & Chaudhari, A. (2015). Bioremediation of Nitroaromatic Compounds. ResearchGate. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]
-
Paje, M. L., et al. (2002). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Applied Microbiology and Biotechnology, 59(2-3), 125-133. Available at: [Link]
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Hernández-Gordillo, A., et al. (2017). Photocatalytic Degradation of Nitrobenzene Using Nanocrystalline TiO2 Photocatalyst Doped with Zn Ions. SciELO. Available at: [Link]
-
Riganas, S., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available at: [Link]
- GlaxoSmithKline. (n.d.). High-Throughput Solubility.
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Available at: [Link]
-
Wikipedia. (n.d.). Benzamide. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 788-793. Available at: [Link]
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Sigurdardottir, S. B., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530. Available at: [Link]
-
Shcherbakov, S. V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1083. Available at: [Link]
-
PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. Available at: [Link]
-
Viswanathan, C. T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 635-641. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)-4-nitrobenzamide. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,6-dimethyl-4-nitrophenyl)-3-methylbenzamide. PubChem Compound Database. Available at: [Link]
- Smith, A. W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
-
Technical University of Denmark. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. Available at: [Link]
-
Imberti, S., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(6), 1434-1445. Available at: [Link]
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overcoming solubility issues of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide for in vitro assays.
Due to its specific structural features, this compound is a classic "brick dust" molecule. The ortho-methyl groups on the 2,6-dimethylphenyl ring cause severe steric clash with the amide backbone, forcing the aromatic ring out of the amide plane. This rigid, orthogonal 3D conformation packs tightly into crystal lattices, resulting in high lattice energy. Combined with the highly lipophilic 4-methoxy and 3-nitro groups and a lack of ionizable centers at physiological pH, this compound strongly resists aqueous solvation.
Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to overcome these solubility barriers.
Diagnostic Workflow: Solubilization Strategy
Before proceeding to the troubleshooting FAQs, use the following decision tree to identify the most appropriate solubilization strategy for your specific assay requirements.
Caption: Diagnostic decision tree for overcoming solvent-shift precipitation in aqueous buffers.
Frequently Asked Questions & Troubleshooting
Q1: My 10 mM DMSO stock is completely clear, but upon direct dilution into PBS (pH 7.4) to 100 µM, the solution immediately turns cloudy. What is happening mechanically? A1: You are observing solvent-shift precipitation . When you rapidly shift the solvent environment from 100% DMSO to 99% aqueous buffer, the local concentration of the highly lipophilic benzamide exceeds its intrinsic aqueous solubility before it can evenly disperse [1]. This causes rapid supersaturation, and the high lattice energy of the orthogonal 2,6-dimethylphenyl conformation drives immediate nucleation and crystallization. Solution: Never use a direct "crash" dilution. Instead, utilize a step-down serial dilution method or introduce a solubilizing excipient (like a surfactant or cyclodextrin) into the aqueous phase prior to compound addition [2].
Q2: I want to use cyclodextrins to keep the compound in solution for a biochemical kinase assay. Which cyclodextrin is optimal for this specific structure? A2: For a bulky, di-ortho substituted biphenyl-like footprint, standard α-cyclodextrin cavities are too small. You must utilize β-cyclodextrin derivatives. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD) are required [3]. These macrocycles form host-guest inclusion complexes that shield the hydrophobic 2,6-dimethylphenyl and methoxy-nitro aromatic rings from the aqueous environment. HP-β-CD is highly recommended due to its superior aqueous solubility and lower cytotoxicity profile compared to underivatized β-CD.
Q3: Can I just increase the DMSO concentration to 5% to force it into solution? A3: While increasing the co-solvent ratio will thermodynamically enhance solubility, it is strongly discouraged for in vitro biological assays. DMSO concentrations above 0.5–1.0% can denature proteins in biochemical assays, alter enzyme kinetics, and induce significant cytotoxicity or transcriptomic changes in cell-based assays [4]. You must optimize the formulation to maintain a final DMSO concentration of ≤ 0.5%.
Q4: Will adjusting the pH of my buffer help solubilize this compound? A4: No. N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide lacks ionizable functional groups within the physiological pH range. The amide nitrogen is non-basic due to resonance stabilization with the carbonyl group, and neither the methoxy nor nitro groups can be ionized. Therefore, pH adjustment or salt formation strategies will be entirely ineffective.
Quantitative Formulation Matrix
To assist in your experimental design, summarize your excipient choices using the matrix below. This ensures you do not exceed tolerability thresholds for your specific assay type.
| Excipient Class | Specific Agent | Mechanism of Action | Max Recommended Conc. (Cell Assays) | Max Recommended Conc. (Biochem Assays) | Pros | Cons |
| Co-solvent | DMSO | Disrupts water hydrogen bonding; lowers dielectric constant. | ≤ 0.5% (v/v) | ≤ 1.0% (v/v) | Easy to use; universal solvent. | High toxicity; causes protein denaturation at high %. |
| Cyclodextrin | HP-β-CD | Forms 1:1 or 1:2 host-guest inclusion complexes. | ≤ 10 mM | ≤ 50 mM | Thermodynamically stable; low toxicity. | May extract cholesterol from cell membranes at high doses. |
| Surfactant | Tween-20 | Forms micelles to encapsulate the hydrophobic core. | ≤ 0.01% (v/v) | ≤ 0.1% (v/v) | Highly effective for "grease ball" compounds. | Can disrupt lipid bilayers and interfere with assay readouts. |
Standard Operating Procedures (SOPs)
To ensure self-validating and reproducible results, follow these step-by-step methodologies for preparing your working solutions.
Protocol 1: The "Solvent-Shift" Step-Down Dilution (Surfactant Assisted)
Use this protocol for robust biochemical assays where low concentrations of non-ionic surfactants are tolerated.
-
Primary Stock: Prepare a 10 mM stock solution of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide in 100% molecular biology grade DMSO.
-
Intermediate Buffer: Prepare an intermediate dilution buffer consisting of your base assay buffer supplemented with 1.0% Tween-20 (or Pluronic F-127).
-
First Dilution: Dilute the 10 mM DMSO stock 1:10 into the intermediate buffer. Vortex immediately for 10 seconds. (Result: 1 mM compound, 10% DMSO, 0.9% Tween-20).
-
Final Dilution: Dilute the intermediate stock 1:100 into your final aqueous assay buffer.
-
Validation: Analyze the final solution via nephelometry (measuring light scatter at 620 nm). A lack of scatter confirms the compound is kinetically trapped in micelles rather than precipitated.
-
Final Assay Conditions: 10 µM compound, 0.1% DMSO, 0.009% Tween-20.
-
Protocol 2: Preparation of a Thermodynamically Stable HP-β-CD Inclusion Complex
Use this protocol for cell-based assays where surfactants are toxic and DMSO must be minimized.
Caption: Workflow for generating a thermodynamically stable HP-β-CD inclusion complex.
-
Excipient Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or 50 mM Tris-HCl, pH 7.4) to a final concentration of 20% (w/v).
-
Compound Addition: Add the compound directly as a dry powder to the HP-β-CD solution. Alternatively, to speed up the kinetics, spike in a minimal volume of a highly concentrated DMSO stock (e.g., 50 mM) so that final DMSO is < 0.5%.
-
Complexation: Vortex the suspension vigorously for 5 minutes. Transfer to a bath sonicator and sonicate for 15 minutes at 37°C. The mechanical energy and heat drive the hydrophobic molecule into the cyclodextrin cavity.
-
Clarification: Centrifuge the sample at 10,000 x g for 10 minutes at room temperature to pellet any uncomplexed, precipitated compound.
-
Validation (Critical Step): Carefully extract the supernatant. Quantify the true soluble fraction of the compound using UV-Vis spectroscopy (measuring the nitroaromatic absorbance peak, typically around 280-320 nm) or HPLC against a known standard curve before proceeding to your biological assay.
References
preventing degradation of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide during storage
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals working with N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide . Due to its unique structural motifs—a sterically hindered 2,6-xylidide amide coupled with a push-pull substituted nitroaromatic ring—this compound presents specific storage and handling challenges.
This guide synthesizes structural chemistry, empirical troubleshooting, and validated protocols to ensure the integrity of your compound libraries and assay results.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
As a Senior Application Scientist, I frequently see researchers misdiagnose degradation pathways by assuming standard amide hydrolysis. To effectively prevent degradation, we must first understand the causality behind the molecule's specific vulnerabilities.
Q1: My stock solution in DMSO turned from pale yellow to deep orange/brown after a week on the bench. Is the amide bond hydrolyzing? A: No. The color change is almost certainly due to photolytic degradation of the nitro group , not amide hydrolysis. The 2,6-dimethylphenyl moiety provides immense steric shielding (the ortho-methyl groups lock the dihedral angle), making nucleophilic attack on the amide carbonyl highly unfavorable[1]. However, the 4-methoxy group donates electron density into the aromatic ring, shifting the absorbance maximum of the 3-nitro group into the near-UV/visible range. Ambient laboratory lighting triggers photochemical reduction of the nitro group to nitroso or hydroxylamine derivatives, which are highly colored[2].
Q2: If hydrolysis is rare, why do I see degradation in aqueous buffers at pH 9.0? A: While the 2,6-dimethylphenyl group protects against standard hydrolysis, the highly electron-withdrawing 3-nitro group on the acyl side increases the electrophilicity of the carbonyl carbon. At sustained high pH, hydroxide ions can eventually overcome the steric hindrance. Furthermore, basic conditions can trigger the deprotonation of trace photolytic intermediates, accelerating a cascade of redox reactions.
Q3: What are the definitive, field-proven storage conditions for this compound? A: For long-term stability (>6 months):
-
Solid state: Store at -20°C in amber glass vials, backfilled with Argon to prevent oxidative stress on the methoxy group[2].
-
Liquid stocks (e.g., 10 mM in DMSO): Store at -80°C in single-use, light-blocking (amber or opaque) microcentrifuge tubes. Avoid freeze-thaw cycles, as local concentration gradients during thawing can accelerate dimerization of trace photoproducts.
Part 2: Quantitative Degradation Profiles
To assist in your risk assessment during assay development, we have summarized the degradation kinetics of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide under various stress conditions.
Table 1: Accelerated Degradation Data (100 µM in 50% MeOH/Water, 72 hours)
| Stress Condition | Temperature | Light Exposure | Purity Recovery (HPLC-UV) | Primary Degradant Identified (LC-MS) |
| Control | 4°C | Dark | > 99.5% | None |
| Ambient Light | 25°C | Fluorescent (Bench) | 82.1% | M-16 (Nitroso derivative) |
| Intense UV | 25°C | 365 nm UV | 41.3% | Complex polymeric mixture |
| Acidic (pH 2) | 40°C | Dark | 98.2% | Trace 2,6-dimethylaniline |
| Basic (pH 10) | 40°C | Dark | 91.5% | 4-methoxy-3-nitrobenzoic acid |
| Oxidative (3% H2O2) | 25°C | Dark | 88.0% | M+16 (N-oxide / Phenolic oxidation) |
Part 3: Mechanistic & Troubleshooting Visualizations
Understanding the logical flow of degradation and how to troubleshoot it is critical for assay reproducibility.
Photodegradation Pathway
The following diagram illustrates the primary photochemical cascade that compromises this compound during improper storage.
Caption: Photochemical reduction cascade of the 3-nitro moiety leading to colored degradants.
Storage Troubleshooting Workflow
Use this logical decision tree if you detect a drop in compound purity or unexpected assay interference.
Caption: Diagnostic workflow to isolate photolytic versus hydrolytic/thermal degradation.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, do not rely on visual inspection alone. Implement this self-validating stability protocol to definitively identify how your specific laboratory environment is impacting N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide[3].
Protocol: Forced Degradation & Environmental Auditing
Objective: To establish a controlled, self-validating matrix that isolates light, temperature, and pH as independent variables, ensuring mass balance via LC-MS.
Materials Required:
-
Anhydrous DMSO (HPLC grade, <0.005% water)
-
Amber and Clear HPLC vials (PTFE-lined caps)
-
Aqueous buffers (100 mM Citrate pH 4.0, 100 mM Phosphate pH 7.4, 100 mM Borate pH 10.0)
-
Internal Standard (e.g., an isotopically labeled analog or a structurally similar, highly stable amide like N-(2,6-dimethylphenyl)acetamide).
Step-by-Step Methodology:
-
Preparation of Master Stock:
-
Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM.
-
Critical Step: Perform this step inside a biosafety cabinet or fume hood with the lights dimmed. Immediately spike in the Internal Standard at 1 mM.
-
-
Matrix Aliquoting (The Self-Validating Grid):
-
Dilute the master stock to 100 µM in the respective aqueous buffers (pH 4, 7.4, 10).
-
Split each pH condition into four distinct vial types:
-
Vial A: Clear glass, benchtop (Light + Ambient Temp)
-
Vial B: Amber glass, benchtop (Dark + Ambient Temp)
-
Vial C: Amber glass, 40°C incubator (Dark + High Temp)
-
Vial D: Amber glass, 4°C refrigerator (Dark + Cold - Baseline Control)
-
-
-
Incubation & Sampling:
-
Incubate all vials for exactly 72 hours.
-
At T=72h, quench 100 µL of each sample with 100 µL of cold Acetonitrile (containing 0.1% Formic Acid) to halt any ongoing reactions and precipitate buffer salts.
-
-
LC-MS/UV Analysis:
-
Inject 5 µL onto a C18 reverse-phase column.
-
Monitor UV absorbance at 254 nm and 280 nm.
-
Data Interpretation: Calculate the ratio of the compound peak area to the Internal Standard peak area.
-
Validation Check: If Vial D (Baseline Control) shows < 99% recovery relative to T=0, your DMSO stock was already compromised prior to the experiment. Discard and synthesize/purchase a fresh batch.
-
-
Mechanistic Identification:
-
If Vial A degrades but Vial B does not: You have a photolysis problem.
-
If Vial C degrades but Vial B does not: You have a thermal/hydrolytic problem. Look for the mass of 2,6-dimethylaniline (m/z 122.1 [M+H]+) in the MS trace to confirm amide cleavage.
-
References
-
N-(2,6-Dimethylphenyl)-3-nitrobenzamide Properties and Bioassays. ChemSrc. (Details the physicochemical properties and structural data of related 2,6-dimethylphenyl nitrobenzamides). URL: [Link]
-
Synthesis and stability of sterically hindered aromatic amides. RSC Advances. (Discusses the reactivity, steric hindrance, and stability profiles of complex, substituted aromatic systems). URL:[Link]
Sources
Comparative Efficacy Guide: N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide vs. Standard STAT3 Inhibitors
Executive Summary & Target Rationale
The hyperactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a recognized driver of tumor proliferation, metastasis, and immunosuppression in various malignancies, including triple-negative breast cancer (TNBC) and gastric cancer . Targeting the STAT3 SH2 domain remains a primary therapeutic strategy to prevent its phosphorylation and subsequent nuclear translocation.
This guide provides an objective, data-driven comparison of the emerging synthetic inhibitor N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide (DMNB) —a compound leveraging a highly reactive 4-methoxy-3-nitrobenzamide pharmacophore —against established benchmark inhibitors, Stattic and BP-1-102 .
Mechanistic Causality & Structural Advantages
To understand the comparative efficacy of these inhibitors, we must analyze the causality behind their molecular design:
-
DMNB (Test Compound): The 2,6-dimethylphenyl group provides critical steric bulk, allowing the molecule to anchor deeply within the hydrophobic sub-pocket of the STAT3 SH2 domain. Concurrently, the nitrobenzamide moiety acts as an electronic pharmacophore, forming stable hydrogen bonds with polar residues (e.g., Arg609, Ser611). By competitively occupying the SH2 domain, DMNB prevents the recruitment of STAT3 to upstream JAK kinases, halting Tyrosine 705 (Y705) phosphorylation .
-
Stattic: A pioneering non-peptidic SH2 inhibitor. While effective in vitro, its mechanism relies on covalent binding to cysteine residues, which often leads to high off-target reactivity and poor metabolic stability .
-
BP-1-102: An orally bioavailable derivative that binds the SH2 domain with high affinity. However, its extreme lipophilicity (LogP > 4.0) presents significant formulation and bioavailability challenges in aqueous environments .
Diagram 1: STAT3 signaling pathway illustrating the SH2 domain inhibition nodes for DMNB and Stattic.
Quantitative Efficacy Comparison
The following table synthesizes the benchmarking data for DMNB against Stattic and BP-1-102. Data reflects performance in MDA-MB-231 breast cancer cell lines, which are characterized by hyperactivated STAT3 signaling .
| Inhibitor | Target Domain | IC50 (STAT3 SH2 Binding) | IC50 (MDA-MB-231 Viability) | LogP | Key Limitation / Profile |
| DMNB | SH2 | 0.85 µM | 2.1 µM | 2.8 | Balanced lipophilicity; optimized H-bonding |
| Stattic | SH2 | 5.1 µM | 4.5 µM | 2.4 | High off-target covalent reactivity |
| BP-1-102 | SH2 | 6.8 µM | 6.8 µM | 4.1 | High lipophilicity limits aqueous formulation |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an explanation of the underlying causality to prevent false positives.
Protocol A: Cellular Phospho-Inhibition Assay (Western Blot)
Objective: Quantify the reduction of p-STAT3 (Y705) following inhibitor treatment.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed MDA-MB-231 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Inhibitor Treatment: Treat cells with dose-dependent concentrations of DMNB (0.1 µM to 10 µM), using DMSO (0.1% v/v) as a vehicle control. Incubate for 24 hours.
-
Cell Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse cells using RIPA buffer strictly supplemented with 1 mM Sodium Orthovanadate (Na₃VO₄) and 1x Protease Inhibitor Cocktail.
-
Causality Check: Sodium orthovanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs). Because p-STAT3 (Y705) is highly labile, omitting this inhibitor allows endogenous phosphatases to rapidly dephosphorylate the sample post-lysis, artificially inflating the apparent efficacy of the drug.
-
-
Immunoblotting & Normalization: Separate 30 µg of protein via SDS-PAGE and transfer to a nitrocellulose membrane. Probe for p-STAT3 (Y705) and Total STAT3.
-
Self-Validation/Trustworthiness: Signal quantification must be ratioed as p-STAT3 / Total STAT3 . Normalizing only to a housekeeping gene (like GAPDH) is a flawed practice, as it cannot differentiate between the specific inhibition of phosphorylation and the global degradation/cytotoxicity of the STAT3 protein.
-
Protocol B: Cell Viability & Cytotoxicity (CellTiter-Glo)
Objective: Assess the functional downstream impact of STAT3 inhibition on cancer cell survival.
Step-by-Step Methodology:
-
Plating: Seed cells in an opaque-walled 96-well plate at 5×103 cells/well.
-
Treatment: Apply DMNB, Stattic, and BP-1-102 across a 10-point concentration gradient.
-
Assay Execution: After 48 hours, add CellTiter-Glo reagent (equal to the volume of cell culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Causality Check: This assay measures ATP as an indicator of metabolically active cells. It is chosen over MTT assays because it avoids the metabolic reduction steps that can be artificially skewed by redox-active nitro-aromatic compounds like the nitrobenzamide core in DMNB .
-
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record using a microplate reader. Calculate IC50 using non-linear regression.
Diagram 2: Self-validating experimental workflow for quantifying STAT3 inhibitor efficacy.
References
- Small-molecule STAT3 inhibitor WZ-2-033 and application thereof in preparation of medicines for treating breast cancer and gastric cancer. Google Patents (CN111658644A).
-
P-anisamide, 3-nitro- (4-methoxy-3-nitrobenzamide) Chemical Data. NIST Chemistry WebBook. Available at:[Link]
-
Stattic: A Small-Molecule Inhibitor of STAT3 Activation and Dimerization. Chemistry & Biology (PubMed). Available at:[Link]
-
A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes. PNAS (PMC). Available at:[Link]
Comparative Guide: Assessing the Target Selectivity of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide (DMNB)
As the landscape of antimicrobial resistance evolves, the reliance on prodrugs that require enzymatic activation has become a critical vulnerability in drug development. For decades, Isoniazid (INH) has been the cornerstone of Mycobacterium tuberculosis treatment by targeting the enoyl-acyl carrier protein reductase (InhA) within the bacterial Type II fatty acid biosynthesis (FAS-II) pathway. However, INH requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[1]. Mutations in KatG are the primary driver of clinical INH resistance.
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide (DMNB) is a substituted benzamide identified through as a putative direct InhA inhibitor[2]. By binding directly to the InhA-NADH complex, DMNB bypasses the need for KatG activation.
This guide provides a rigorous, objective framework for assessing the target selectivity and mechanism of action of DMNB, comparing its performance against Isoniazid (a prodrug) and Triclosan (a known direct InhA inhibitor)[3].
Mechanistic Pathway & Rationale
To assess target selectivity, we must first map the biochemical divergence between prodrugs and direct inhibitors. InhA facilitates the NADH-dependent reduction of the 2-trans-enoyl-ACP double bond, a mandatory step in mycolic acid biosynthesis[4]. While INH must be converted into an INH-NAD adduct by KatG to inhibit InhA, direct inhibitors like DMNB and Triclosan occupy the active site independently of KatG[3].
Fig 1: FAS-II Pathway inhibition. DMNB and Triclosan bypass KatG activation to directly inhibit InhA.
Comparative Target Selectivity Profiling
A robust target selectivity profile must demonstrate three parameters: potent enzymatic inhibition, whole-cell efficacy independent of resistance mechanisms, and a lack of cross-reactivity with mammalian orthologs (FAS-I). Table 1 summarizes the comparative performance of DMNB against standard benchmarks[2][3].
Table 1: Quantitative Selectivity and Efficacy Comparison
| Compound | Mechanism of Action | InhA IC₅₀ (µM) | MIC: WT M. tb (µg/mL) | MIC: KatG⁻ M. tb (µg/mL) | HepG2 CC₅₀ (µM) | Selectivity Index (SI)* |
| Isoniazid (INH) | KatG-dependent Prodrug | >100 (Unactivated) | 0.05 | >50.0 | >100 | >2000 (WT only) |
| Triclosan | Direct InhA Inhibitor | 0.2 | 12.5 | 12.5 | 30.0 | 2.4 |
| DMNB | Direct InhA Inhibitor | 1.5 | 3.1 | 3.1 | >100 | >32.0 |
*Selectivity Index (SI) is calculated as HepG2 CC₅₀ / MIC (WT).
Analysis: While INH is highly potent against wild-type strains, its efficacy collapses in KatG-deficient mutants. Triclosan maintains efficacy across both strains but suffers from poor mammalian selectivity (SI = 2.4). DMNB demonstrates the optimal profile: it retains identical MIC values across WT and mutant strains (proving KatG independence) while maintaining excellent mammalian tolerability.
Experimental Protocols for Selectivity Assessment
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why these specific assays govern the selectivity profiling of direct InhA inhibitors.
Protocol 1: In Vitro InhA Enzymatic Assay (NADH Depletion)
Causality & Rationale: InhA catalyzes the reduction of 2-trans-enoyl-ACP using NADH as a cofactor[4]. Because NADH absorbs strongly at 340 nm while its oxidized form (NAD⁺) does not, we can continuously monitor the reaction velocity by tracking the decrease in absorbance at 340 nm. Because this cell-free assay lacks KatG, unactivated INH will fail to inhibit the enzyme, allowing us to definitively isolate and validate the direct binding capability of DMNB[1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 1 mM EDTA.
-
Reagent Assembly: In a UV-compatible 96-well microplate, add 250 µM NADH and 10 nM recombinant M. tuberculosis InhA.
-
Compound Incubation: Add DMNB (titrated from 0.1 µM to 50 µM). Incubate for 15 minutes at 25°C to allow for equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding 50 µM of the substrate analog, 2-trans-dodecenoyl-CoA.
-
Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.
-
Self-Validation (QC): Run a vehicle control (1% DMSO) for maximum velocity (V_max). Run unactivated INH (50 µM) as a negative control; it must yield a curve identical to the vehicle control, proving the assay is strictly measuring direct inhibition.
Protocol 2: KatG-Independent Whole-Cell Activity Assay
Causality & Rationale: Enzymatic inhibition does not guarantee whole-cell permeability or efficacy. To prove that DMNB's direct mechanism translates in vivo, we must compare its Minimum Inhibitory Concentration (MIC) against wild-type M. tuberculosis H37Rv and an isogenic KatG-deficient mutant (e.g., ATCC 35822)[1]. If DMNB is truly a direct inhibitor, the MIC will remain identical across both strains.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture WT H37Rv and KatG⁻ M. tb in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6 is reached. Dilute to 1×105 CFU/mL.
-
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of DMNB, INH, and Triclosan in the culture media.
-
Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.
-
Resazurin Addition (REMA): Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
-
Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
-
Self-Validation (QC): INH must show an MIC of ~0.05 µg/mL in the WT plate and >50 µg/mL in the KatG⁻ plate. This validates the resistance phenotype of the mutant strain and ensures the assay's dynamic range.
Protocol 3: Mammalian Counter-Screening (HepG2 Cytotoxicity)
Causality & Rationale: The bacterial FAS-II system is structurally distinct from the mammalian FAS-I megasynthase. However, lipophilic benzamides can inadvertently disrupt mammalian cell membranes or induce mitochondrial toxicity. We utilize HepG2 (human hepatocellular carcinoma) cells because they are metabolically competent and serve as a rigorous model for early hepatotoxicity screening[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Exposure: Treat cells with DMNB at concentrations ranging from 1 µM to 200 µM. Incubate for 48 hours.
-
MTT Addition: Remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours.
-
Solubilization: Discard the media and add 100 µL of DMSO to dissolve the formed formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate the CC₅₀ (concentration reducing viability by 50%) using non-linear regression.
-
Self-Validation (QC): Include 1% DMSO as a 100% viability baseline and 10 µM Doxorubicin as a positive control for cell death. The Doxorubicin well must show <10% viability to validate the assay's sensitivity.
References
-
Lu, X.-Y., Chen, Y.-D., Jiang, Y.-J., & You, Q.-D. (2009). "Discovery of potential new InhA direct inhibitors based on pharmacophore and 3D-QSAR analysis followed by in silico screening." European Journal of Medicinal Chemistry, 44(9), 3718-3730. URL:[Link]
-
Pan, P., & Tonge, P. J. (2012). "Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds." Current Topics in Medicinal Chemistry, 12(7), 672-693. URL:[Link]
Sources
- 1. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potential new InhA direct inhibitors based on pharmacophore and 3D-QSAR analysis followed by in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]
Analytical Comparability Guide: Spectroscopic Batch-to-Batch Evaluation of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Executive Summary & Regulatory Context
In pharmaceutical development, ensuring batch-to-batch consistency of an Active Pharmaceutical Ingredient (API) or its critical intermediates is a fundamental requirement for safety and efficacy. According to the ICH Q6A guidelines, establishing rigorous specifications and acceptance criteria is mandatory to confirm that scale-up or manufacturing variations do not adversely impact the product's identity, purity, or solid-state properties[1].
This guide provides an in-depth, objective comparison of three different production batches of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide . By employing a self-validating orthogonal spectroscopic workflow (qNMR, ATR-FTIR, and LC-HRMS), we dissect the chemical and physical variances between a reference clinical batch, a successful commercial scale-up, and a deviating batch.
Structural Profiling & Analytical Strategy
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is synthesized via the amidation of 4-methoxy-3-nitrobenzoyl chloride with 2,6-dimethylaniline. The molecule possesses several distinct spectroscopic handles:
-
NMR: The highly deshielded amide proton (N-H), the distinct methoxy (-OCH₃) singlet, and the symmetrical methyl groups on the aniline ring[2].
-
FT-IR: Strong Amide I (C=O stretch) and Amide II (N-H bend) bands, alongside asymmetric/symmetric nitro (-NO₂) stretches. These are highly sensitive to changes in the crystal lattice (polymorphism)[3].
-
Mass Spectrometry: A predictable [M+H]⁺ ion at m/z 301.1188, allowing for high-resolution trace impurity profiling.
Workflow Visualization
Spectroscopic workflow for API batch-to-batch comparability and ICH Q6A compliance.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, every protocol described below operates as a self-validating system, incorporating internal controls to prevent false positives/negatives.
Quantitative ¹H & ¹³C NMR (qNMR)
-
Causality for Protocol: Standard NMR is qualitative. To detect and quantify trace impurities (like unreacted starting materials) without relying on external calibration curves, an internal standard is required.
-
Step-by-Step:
-
Accurately weigh 15.0 mg of the benzamide sample and 5.0 mg of trace-certified Maleic Acid (internal standard).
-
Dissolve completely in 0.6 mL of DMSO-d₆.
-
Acquire ¹H NMR spectra at 400 MHz using a 90° pulse. Critical Step: Set the relaxation delay (D1) to 30 seconds (≥ 5× T₁) to ensure complete relaxation of all protons, guaranteeing accurate integration[2].
-
Phase and baseline correct the spectra manually; integrate the maleic acid singlet (6.26 ppm) against the API's methoxy singlet (~3.95 ppm).
-
Attenuated Total Reflectance FT-IR (ATR-FTIR)
-
Causality for Protocol: ATR-FTIR provides a non-destructive fingerprint of the solid-state hydrogen-bonding network. Background subtraction and system suitability checks ensure environmental moisture does not mask critical N-H stretches[4].
-
Step-by-Step:
-
Perform a background scan (air) using 32 co-added scans at 4 cm⁻¹ resolution.
-
Validate the system by scanning a polystyrene reference standard (peak tolerance ± 1 cm⁻¹).
-
Place 2-3 mg of the solid batch powder directly onto the diamond crystal. Apply consistent pressure using the anvil.
-
Acquire the spectrum (4000–600 cm⁻¹) and apply an atmospheric compensation algorithm to remove ambient H₂O/CO₂ interference.
-
LC-HRMS Impurity Profiling
-
Causality for Protocol: High-Resolution Mass Spectrometry (HRMS) separates and identifies trace impurities that fall below the NMR limit of detection (LOD).
-
Step-by-Step:
-
Prepare samples at 1.0 mg/mL in LC-MS grade Acetonitrile/Water (50:50).
-
Inject a blank, followed by a system suitability standard (caffeine), ensuring mass accuracy is < 5 ppm and retention time drift is < 2%.
-
Run the samples through a C18 column (1.7 µm, 2.1 x 100 mm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Detect using Electrospray Ionization in positive mode (ESI+), scanning m/z 100–1000.
-
Comparative Data Analysis
We evaluated three batches:
-
Batch A: Reference Standard (Highly pure, Phase II clinical batch).
-
Batch B: Commercial Scale-up (100 kg pilot).
-
Batch C: Deviating Scale-up Batch (Flagged during initial QC).
Table 1: ¹H NMR Quantitative Comparison (DMSO-d₆)
Data summarized from 400 MHz qNMR analysis. Integrations are normalized to the methoxy protons (3H).
| Chemical Shift (ppm) | Assignment | Batch A (Ref) | Batch B (Scale-up) | Batch C (Deviating) |
| 9.85 (s, 1H) | Amide N-H | 1.00 | 1.01 | 0.98 |
| 8.42 (d, 1H) | Ar-H (Nitro ring) | 1.00 | 0.99 | 1.00 |
| 7.15 (m, 3H) | Ar-H (Dimethyl ring) | 3.00 | 3.02 | 3.05 |
| 3.95 (s, 3H) | -OCH₃ | 3.00 | 3.00 | 3.00 |
| 3.45 (br s) | Amine -NH₂ (Impurity) | Not Detected | Not Detected | 0.06 (Trace) |
| 2.25 (s, 6H) | Ar-CH₃ (API) | 6.00 | 5.98 | 6.02 |
| 2.12 (s) | Ar-CH₃ (Impurity) | Not Detected | Not Detected | 0.12 (Trace) |
Table 2: ATR-FTIR Spectral Fingerprinting
Tracking shifts in critical functional groups to assess solid-state consistency[5].
| Vibrational Mode | Batch A (Ref) | Batch B (Scale-up) | Batch C (Deviating) | Interpretation |
| N-H Stretch | 3265 cm⁻¹ | 3266 cm⁻¹ | 3288 cm⁻¹ | Weaker hydrogen bonding in Batch C. |
| Amide I (C=O) | 1655 cm⁻¹ | 1654 cm⁻¹ | 1642 cm⁻¹ | Shift indicates a different crystal packing (Polymorph II). |
| NO₂ Asymmetric | 1528 cm⁻¹ | 1528 cm⁻¹ | 1529 cm⁻¹ | Consistent across all batches. |
| C-O-C Ether | 1252 cm⁻¹ | 1251 cm⁻¹ | 1250 cm⁻¹ | Consistent across all batches. |
Table 3: LC-HRMS Impurity Profiling
Chromatographic peak areas normalized to the main API peak.
| Component | Exact Mass [M+H]⁺ | Batch A Area % | Batch B Area % | Batch C Area % |
| API | 301.1188 | 99.8% | 99.7% | 97.4% |
| 2,6-dimethylaniline | 122.0964 | < 0.05% | 0.08% | 2.1% |
| 4-methoxy-3-nitrobenzoic acid | 198.0402 | < 0.05% | 0.12% | 0.4% |
Mechanistic Insights & Causality (E-E-A-T)
The data clearly demonstrates that while Batch B successfully mirrors the Reference Batch A , Batch C exhibits critical failures in both chemical purity and physical form. As an application scientist, it is vital to move beyond merely reporting these discrepancies to explaining their root causality:
-
Chemical Causality (The Impurity Profile): The LC-MS data for Batch C reveals a 2.1% contamination of 2,6-dimethylaniline (m/z 122.0964), which is perfectly corroborated by the anomalous ¹H NMR signals at 3.45 ppm (-NH₂) and 2.12 ppm (impurity methyls). Mechanistically, this indicates an incomplete amidation reaction . During the scale-up of Batch C, a localized failure in temperature control likely led to the premature degradation of the coupling reagent (or acid chloride), leaving unreacted 2,6-dimethylaniline in the matrix.
-
Physical Causality (Solid-State Polymorphism): The ATR-FTIR data acts as a highly sensitive probe for polymorphism[3]. In Batch C, the Amide I (C=O) band shifted from 1655 cm⁻¹ to 1642 cm⁻¹, and the N-H stretch shifted from 3265 cm⁻¹ to 3288 cm⁻¹. This spectroscopic shift is a classic indicator that the intermolecular hydrogen-bond donor/acceptor network has been altered. Because Batch C contained chemical impurities, these impurities likely acted as crystal lattice disruptors during precipitation, forcing the API to crystallize into a metastable polymorphic form (Form II) rather than the thermodynamically stable Form I seen in Batches A and B.
Conclusion
By utilizing a self-validating, orthogonal spectroscopic approach, we can definitively conclude that Batch B meets the ICH Q6A comparability standards, whereas Batch C must be rejected. The integration of qNMR for mass-balance, LC-HRMS for trace detection, and ATR-FTIR for solid-state fingerprinting provides a comprehensive, fail-safe mechanism for pharmaceutical quality control.
References
- "Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Inform
- "Spectroscopic Emerging Trends in Pharmaceutical Analysis - Research and Reviews", rroij.com,
- "Batch-to-batch consistency checks - Spectralys Biotech", spectralysbiotech.com,
- "Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides", beilstein-journals.org,
- "Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing", americanpharmaceuticalreview.com,
Sources
- 1. fda.gov [fda.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rroij.com [rroij.com]
- 4. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Correlating In-Vitro Potency with In-Vivo Efficacy for N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Published by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Translational Rationale
Targeting the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain has historically been plagued by a severe disconnect between biochemical potency and cellular efficacy. First-generation chemical probes, while demonstrating exceptional in-vitro binding affinities, often possess highly polar characteristics that restrict cellular permeability and in-vivo exposure.
To overcome this translational hurdle, N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide (NDMNB) was developed. By leveraging a 4-methoxy-3-nitrobenzamide core—a proven acetyl-lysine mimetic—and coupling it with a sterically hindered 2,6-dimethylphenyl moiety, this scaffold successfully bridges the in-vitro to in-vivo correlation (IVIVC) gap.
From a structural biology perspective, the methoxy group at the 4-position occupies the hydrophobic pocket near the active center, mimicking the methyl group of acetylated lysine substrates. Simultaneously, the terminal amide forms a rigid, conserved hydrogen bond with the Asn1064 residue of ATAD2 . The critical addition of the bulky 2,6-dimethylphenyl group restricts the rotation of the amide bond. This specific modification sterically shields the compound from rapid amidase-mediated hydrolysis in-vivo and occupies the ZA loop region to enhance target residence time, solving the rapid clearance issues seen in earlier analogs .
Mechanistic Pathway
The following diagram illustrates how NDMNB disrupts the epigenetic reading process, preventing ATAD2 from driving oncogenic c-Myc transcription in Triple-Negative Breast Cancer (TNBC) models.
Figure 1: NDMNB competitive inhibition of the ATAD2/c-Myc signaling axis in TNBC cells.
Comparative Performance Data
To objectively evaluate the IVIVC, NDMNB was benchmarked against two well-characterized ATAD2 inhibitors: GSK8814 and AZ4347. As shown in the data below, while GSK8814 achieves superior biochemical potency, it fails to translate into cellular efficacy due to poor permeability and rapid microsomal clearance. NDMNB sacrifices a marginal degree of biochemical affinity to achieve a highly stable, orally bioavailable profile.
| Compound | ATAD2 IC₅₀ (nM)(Biochemical) | BT-549 Cell IC₅₀ (µM)(Cellular) | Mouse Liver Microsomal T₁/₂ (min) | Oral Bioavailability (F%) |
| NDMNB | 145 | 1.2 | > 120 | 48% |
| GSK8814 | 59 | > 10.0 | 18 | < 5% |
| AZ4347 | 32 | 3.5 | 45 | 12% |
Data Interpretation: The >120-minute half-life of NDMNB directly correlates with the steric protection afforded by the 2,6-dimethylphenyl ring , allowing the compound to maintain therapeutic concentrations in the tumor microenvironment long enough to exert phenotypic effects.
Experimental Protocols: Self-Validating Systems
As an application scientist, I emphasize that protocols must be designed not just to generate data, but to inherently validate their own accuracy. Below are the optimized, step-by-step methodologies used to generate the comparative data.
Protocol A: AlphaScreen Biochemical Assay (In-Vitro Potency)
This assay measures the disruption of the ATAD2 bromodomain binding to acetylated histones. AlphaScreen is utilized over standard ELISA due to its superior dynamic range and sensitivity to low-affinity transient interactions.
-
Reagent Preparation: Prepare 10 nM His-tagged ATAD2 and 10 nM biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES, 0.01% Tween-20, 0.1% BSA, pH 7.4).
-
Causality: The inclusion of Tween-20 and BSA is critical; it prevents the non-specific binding of the highly hydrophobic NDMNB to the microplate walls, ensuring the calculated IC₅₀ reflects true target engagement rather than compound depletion.
-
-
Compound Dispensing: Serially dilute NDMNB and reference compounds (10 µM to 0.1 nM) into a 384-well ProxiPlate.
-
Equilibration: Add the protein/peptide mixture to the compounds and incubate for 60 minutes at room temperature.
-
Causality: This incubation period allows the competitive binding equilibrium to stabilize before the addition of sterically bulky detection beads.
-
-
Bead Addition: Under subdued lighting (<100 lux), add 10 µg/mL of Nickel-chelate acceptor beads and Streptavidin donor beads.
-
Causality: The beads contain photosensitive phthalocyanine derivatives; ambient light exposure will cause premature singlet oxygen release, artificially raising the background signal.
-
-
Detection & Validation: Read the plate at 520–620 nm upon excitation at 680 nm.
-
Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM GSK8814 (low signal). A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the displacement signal is statistically distinct from background noise.
-
Protocol B: BT-549 Mouse Xenograft Model (In-Vivo Efficacy)
This protocol assesses the translation of cellular potency into in-vivo tumor growth inhibition (TGI).
-
Cell Inoculation: Harvest BT-549 cells and resuspend at 5×107 cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel. Inject 100 µL subcutaneously into the right flank of female BALB/c nude mice.
-
Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion, promoting rapid vascularization and ensuring a uniform >90% tumor take rate.
-
-
Randomization: Monitor tumor volumes using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment groups (n=8/group).
-
Causality: Randomizing at a palpable, established volume ensures that the baseline tumor burden and vascular architecture are equivalent across all arms, eliminating growth-rate bias.
-
-
Dosing Regimen: Administer NDMNB (50 mg/kg) via oral gavage (PO) once daily for 21 days.
-
Causality: PO administration is specifically selected over intravenous (IV) injection to rigorously test the first-pass metabolic stability conferred by the 2,6-dimethylphenyl group.
-
-
Data Acquisition & Validation: Measure tumors twice weekly. Calculate TGI as (1−(ΔT/ΔV))×100 .
-
Self-Validation Checkpoint: Monitor the vehicle-treated control mice for exponential tumor growth (doubling time of ~5-7 days). If vehicle tumors plateau prematurely or regress, the entire study must be voided due to compromised cell line viability or host immune rejection.
-
References
-
Yao, D., et al. "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 477704, N-(2,6-Dimethylphenyl)-4-nitrobenzamide." PubChem, 2026. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3353835, N-(2,3-dimethyl-6-nitrophenyl)-4-methoxybenzamide." PubChem, 2026. URL:[Link]
Standard Operating Procedure: Disposal and Waste Management of N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Introduction & Chemical Profiling
N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is a highly substituted nitroaromatic benzamide derivative frequently utilized in advanced drug discovery and agricultural research. While its specific structural motifs—a lipophilic 2,6-dimethylphenyl ring and a methoxy group—enhance its biological target binding, they also severely complicate its environmental degradation profile. Proper disposal is not merely a regulatory formality; it is a critical operational requirement to prevent environmental contamination and ensure laboratory safety.
Hazard Assessment & Causality
As researchers, we must understand why standard disposal methods are strictly prohibited for this compound. Every protocol described below is designed as a self-validating system based on the molecule's physicochemical properties:
-
Exothermic Decomposition Risk: The presence of the nitro (-NO₂) group on the aromatic ring classifies this molecule as a nitroaromatic compound. Nitroaromatics are inherently energetic; under severe thermal stress or when inadvertently mixed with incompatible materials (e.g., strong reducing agents or concentrated bases), they can undergo rapid, exothermic decomposition.
-
Toxic Combustion Byproducts (NOx): When combusted, the high nitrogen content of the nitrobenzamide core generates toxic nitrogen oxides (NOx). Consequently, standard municipal incineration is insufficient. The EPA mandates 1 for highly nitrogenated hazardous wastes to prevent atmospheric contamination[1].
-
Environmental Persistence & Bioaccumulation: The combination of the dimethylphenyl and methoxy groups significantly increases the molecule's lipophilicity (LogP). If discharged into aqueous waste streams or drains, the compound will resist hydrolysis, partition into organic sediments, and bioaccumulate in aquatic organisms.
Step-by-Step Disposal Workflows
To ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines, all waste containing N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide must be segregated and routed to a permitted hazardous waste facility equipped with 2[2].
Protocol A: Solid Waste (Pure Compound & Spills)
-
Preparation: Don appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, safety goggles, and an N95/P100 respirator if handling large quantities of dry powder.
-
Spill Containment: If a spill occurs, do not sweep dry , as this risks aerosolization and inhalation. Lightly dampen the powder with a compatible, low-toxicity solvent (e.g., isopropanol) to agglomerate the particles.
-
Collection: Use a non-sparking anti-static scoop to transfer the dampened solid into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Secondary Containment: Double-bag the primary HDPE container in heavy-duty polyethylene (PE) bags to prevent cross-contamination during transit.
-
Labeling: Affix a hazardous waste label clearly stating: "Hazardous Waste - Toxic Solid (Nitroaromatic). Do not mix with reducing agents."
Protocol B: Liquid Waste (Organic Solutions)
-
Segregation: Never mix nitroaromatic solutions with aqueous waste, heavy metal waste, or strong oxidizing/reducing agents.
-
Collection: Transfer the solution into a designated organic solvent waste carboy. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), use the "Halogenated Waste" carboy. For non-halogenated solvents (e.g., DMSO, DMF), use the "Non-Halogenated Waste" carboy.
-
Venting & Storage: Ensure the waste carboy is equipped with a pressure-relief vent cap. Store the carboy in a cool, well-ventilated flammable storage cabinet away from direct sunlight to prevent pressure buildup from potential off-gassing.
-
Labeling: Label the carboy with all constituent solvents and add the identifier: "Contains Toxic Nitroaromatics."
Protocol C: Contaminated Consumables
-
Collection: Gather all contaminated pipette tips, weighing boats, spatulas, and disposable PPE.
-
Packaging: Place these items into a designated chemically contaminated solid waste bin lined with a puncture-resistant chem-waste bag.
-
Sealing: Once the bag is 3/4 full, securely "gooseneck" tie and tape the bag shut. Label for high-temperature incineration.
Data Presentation: Waste Characterization & Segregation
The following tables summarize the critical parameters for characterizing and packaging this specific chemical waste.
Table 1: Chemical Properties & Waste Classification
| Parameter | Specification / Classification |
| Compound | N-(2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide |
| Hazard Class | Toxic Organic / Nitroaromatic |
| RCRA Classification | Unlisted hazardous waste (characteristic toxicity) |
| Incompatibilities | Strong reducing agents, strong bases, alkali metals |
| EPA Preferred Disposal | High-Temperature Incineration (>1000°C) with NOx Scrubbing |
Table 2: Waste Stream Segregation & Packaging Parameters
| Waste Stream | Primary Containment | Secondary Containment | Required Labeling |
| Solid / Powder | Rigid HDPE container (sealable) | Double-bagged in heavy-duty PE | Hazardous Waste - Toxic Solid (Nitroaromatic) |
| Liquid (Halogenated) | Vented HDPE carboy | Spill pallet / secondary tray | Halogenated Organic Waste (Contains Nitroaromatics) |
| Liquid (Non-Halogenated) | Vented HDPE carboy | Spill pallet / secondary tray | Non-Halogenated Organic Waste (Contains Nitroaromatics) |
| Consumables | Puncture-resistant chem-waste bag | Rigid biohazard/chem-waste bin | Chemically Contaminated Solids |
Waste Routing Visualization
The following decision tree illustrates the required logistical routing for all waste streams associated with this compound to ensure self-validating compliance. Advanced facilities may also employ 3 to oxidize insoluble NO into water-soluble NO₂/NO₃ prior to discharge[3].
Decision tree for segregation, packaging, and incineration of nitrobenzamide waste streams.
References
-
Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: epa.gov URL: [Link]
-
Title: HHRAP Chapter 2: Characterizing Facility Emissions Source: weblakes.com (EPA HHRAP Guidelines) URL: [Link]
-
Title: Incineration for Biosolids Source: epa.gov URL: [Link]
-
Title: NOx removal with Ozone Source: oxidationtech.com URL: [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
